molecular formula C9H11NO3 B3031403 1-Nitro-2-propoxybenzene CAS No. 3079-53-6

1-Nitro-2-propoxybenzene

Cat. No.: B3031403
CAS No.: 3079-53-6
M. Wt: 181.19 g/mol
InChI Key: IGIBTRWOXSIMMM-UHFFFAOYSA-N
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Description

1-Nitro-2-propoxybenzene is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIBTRWOXSIMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343108
Record name 1-Nitro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3079-53-6
Record name 1-Nitro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Nitro-2-propoxybenzene CAS 3079-53-6 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Nitro-2-propoxybenzene (CAS 3079-53-6), a specialized aromatic ether intermediate used primarily in the synthesis of pharmaceutical precursors like 2-propoxyaniline.[1]

CAS: 3079-53-6 | Formula: C₉H₁₁NO₃ | MW: 181.19 g/mol [1]

Executive Summary

This compound (also known as o-nitrophenyl propyl ether) is a lipophilic organic intermediate characterized as a yellow oil at standard temperature and pressure.[1] It serves as a critical electrophilic building block in organic synthesis, most notably as the direct precursor to 2-propoxyaniline .

While often confused with its isomer (the banned artificial sweetener 5-nitro-2-propoxyaniline, or P-4000), the 1-nitro-2-propoxy isomer is functionally distinct.[1] Its primary utility lies in medicinal chemistry as a scaffold for phenylpiperazine derivatives (used in CNS-active agents) and local anesthetic analogs. This guide details its physicochemical profile, validated synthesis protocols, and downstream applications.

Chemical Identity & Physical Characteristics

The compound exhibits properties typical of o-substituted nitrobenzenes, where the ortho ether linkage influences both volatility and solubility.

Physicochemical Data Profile
PropertyValueCondition / Source
Appearance Yellow OilStandard Temperature (25°C)
Boiling Point 155–156.5 °C@ 15 Torr (Reduced Pressure)
Density ~1.15 g/cm³Estimated @ 20°C
Solubility Soluble in organic solvents (EtOH, Et₂O, DMF); Insoluble in waterLipophilic nature
Molecular Weight 181.19 g/mol Monoisotopic
Refractive Index ~1.52–1.54Predicted

Synthesis & Manufacturing Protocols

Two distinct methodologies are presented: the industry-standard Williamson Ether Synthesis for scalability, and a Decarboxylative Etherification for high-precision laboratory synthesis.

Method A: Classical Williamson Ether Synthesis (Scale-Up Route)

This method relies on the nucleophilic substitution of propyl bromide by the phenoxide ion of o-nitrophenol.

  • Reagents: o-Nitrophenol (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Protocol:

    • Dissolve o-nitrophenol in DMF under an inert atmosphere (N₂).

    • Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide.

    • Add 1-bromopropane dropwise.

    • Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (disappearance of phenol).

    • Work-up: Pour into ice water. Extract with ethyl acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

    • Purification: Vacuum distillation yields the product as a yellow oil.

Method B: Decarboxylative Etherification (Modern Route)

A specialized protocol utilizing orthosilicates, useful when avoiding halide waste is a priority.

  • Reagents: Potassium 2-nitrobenzoate, Tetrapropylorthosilicate.[2]

  • Conditions: High temperature, catalytic copper/silver salts (optional depending on specific variant).

  • Mechanism: The carboxylate group is extruded as CO₂, coupled with alkyl transfer from the silicate.

  • Yield: Typically >80% isolated yield.[2]

Visualization: Synthesis Pathways

SynthesisPathways Start1 o-Nitrophenol Product This compound (Yellow Oil) Start1->Product Method A: Williamson Ether (DMF, 80°C) Reagent1 1-Bromopropane + K2CO3 Start2 Potassium 2-nitrobenzoate Start2->Product Method B: Decarboxylative Etherification Reagent2 Tetrapropyl- orthosilicate

Figure 1: Comparison of the classical nucleophilic substitution route (Method A) and the modern decarboxylative route (Method B).[1]

Chemical Reactivity & Transformations[1]

The nitro group at the C1 position is the primary site of reactivity. The propoxy group at C2 acts as an electron-donating group (EDG), activating the ring but also providing steric bulk that influences reduction kinetics.

Key Transformation: Reduction to 2-Propoxyaniline

The conversion of the nitro group to an amine is the most commercially relevant reaction, yielding 2-propoxyaniline , a precursor for substituted piperazines.

  • Catalytic Hydrogenation: H₂ (3 atm), Pd/C (10% loading), Methanol. Quantitative yield.

  • Chemical Reduction (Bechamp): Iron powder (Fe) and HCl/Acetic acid. Preferred for cost-effective large-scale batches.[1]

Visualization: Functional Group Transformation

ReductionPathway Nitro This compound (Substrate) Amine 2-Propoxyaniline (Key Intermediate) Nitro->Amine Reduction (-O2, +H2) Conditions Reduction Conditions: 1. H2, Pd/C (Cat.) OR 2. Fe / HCl (Bechamp) Conditions->Nitro Downstream 1-(2-Propoxyphenyl)piperazine (CNS Active Drugs) Amine->Downstream Cyclization with Bis(2-chloroethyl)amine

Figure 2: The reduction of the nitro moiety yields 2-propoxyaniline, a gateway to phenylpiperazine pharmacology.[1]

Pharmaceutical Applications

CNS Drug Synthesis (Phenylpiperazines)

The reduced derivative, 2-propoxyaniline , is a vital intermediate in the synthesis of 1-(2-propoxyphenyl)piperazine .

  • Mechanism: 2-propoxyaniline reacts with bis(2-chloroethyl)amine (or similar alkylating agents) to form the piperazine ring.[1]

  • Utility: Phenylpiperazines are "privileged structures" in medicinal chemistry, frequently serving as 5-HT (serotonin) receptor ligands and alpha-adrenergic blockers.

Local Anesthetic Development

The o-alkoxyaniline motif mimics the lipophilic domain of ester/amide anesthetics (e.g., Procaine, Lidocaine analogs). The propoxy chain provides intermediate lipophilicity (LogP ~2.5 for the amine), optimizing membrane penetration compared to methoxy (anisidine) or ethoxy (phenetidine) analogs.

Distinction from P-4000 (Safety Note)

It is imperative to distinguish this compound from its isomer, 5-nitro-2-propoxyaniline (P-4000).[1]

  • This compound (Target): Ortho-isomer. Pharmaceutical intermediate.[3] Not sweet.

  • 5-Nitro-2-propoxyaniline (Banned): Meta-nitro relative to amine (after reduction/rearrangement).[1] Historically used as an ultrasweet agent (4000x sucrose) but banned due to toxicity.[4]

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
Acute Toxicity H302/H332Harmful if swallowed or inhaled (Typical of nitro-aromatics).[1]

Handling Protocols:

  • PPE: Nitrile gloves and safety goggles are mandatory. The compound is an oil and can penetrate skin; double-gloving is recommended during synthesis work-up.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents and reducing agents.

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not flush into surface water; nitro-compounds are often harmful to aquatic life.

References

  • ChemicalBook. (n.d.). Benzene, 1-nitro-2-propoxy- Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). This compound (CID 587497).[1] Retrieved from

  • Goerigk, L., et al. (2014). Decarboxylative Etherification of Aromatic Carboxylic Acids. (Contextual reference for Method B).
  • U.S. Patent 2,922,788. (1960). Phenylpiperazine compounds and process for producing the same. (Describes the use of o-propoxyaniline in drug synthesis). Retrieved from

  • GuideChem. (n.d.). This compound Safety Data. Retrieved from

Sources

Technical Guide: Solubility Profiling & Phase Behavior of 1-Nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical framework for evaluating the solubility and phase behavior of 1-Nitro-2-propoxybenzene (commonly referred to as o-nitrophenyl propyl ether).

Important Identity Note: While the specific CAS 10436-23-4 is sometimes associated with complex derivatives in unverified databases, the chemical name This compound corresponds structurally to the ortho isomer (CAS 3079-53-6). Based on homologous series (e.g., 2-nitroanisole, 2-nitrophenetole), this compound is typically a liquid or low-melting solid at room temperature. Consequently, this guide addresses both Liquid-Liquid Equilibrium (Miscibility) and Solid-Liquid Solubility (for low-temperature processing).

Physicochemical Profile & Theoretical Solubility

Understanding the molecular interaction potential is the first step in predicting solubility behavior without empirical data.

PropertyValue / CharacteristicImplication for Solubility
Structure Nitro group (-NO₂) + Propoxy chain (-O-C₃H₇) + Benzene RingAmphiphilic character with strong dipole moment.
Polarity Moderate to High (Dipole moment ~4-5 D)Soluble in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Esters, Alcohols).
Lipophilicity LogP ≈ 2.5 - 3.0 (Estimated)High affinity for organic layers; low water solubility.
Physical State Liquid (Ambient) / Solid (Low Temp)Ambient: Miscibility is the key parameter.Low Temp: Crystallization is possible.
Mechanism of Solvation
  • Like-Dissolves-Like: The benzene ring and propyl chain facilitate interaction with non-polar and aromatic solvents (Toluene, DCM).

  • Dipole-Dipole Interaction: The nitro group creates a strong dipole, ensuring high solubility in Ethyl Acetate and Acetone.

  • Hydrogen Bonding: It acts as a weak H-bond acceptor (via Nitro and Ether oxygens) but lacks H-bond donors. This makes it highly soluble in alcohols (Ethanol, Methanol) where the solvent donates the proton.

Experimental Protocols (Self-Validating Systems)

Since specific literature data tables are often unavailable for this intermediate, you must generate your own "Gold Standard" data. Below are two self-validating protocols.

Protocol A: Miscibility & Partition Coefficient (For Liquid State)

Objective: Determine the miscibility gap with water/alkanes and partition coefficient (


) for extraction efficiency.
  • Preparation: Mix this compound (10 mL) with the target solvent (10 mL) in a jacketed equilibrium cell.

  • Equilibration: Stir at 300 RPM for 4 hours at constant temperature (

    
    C).
    
  • Phase Separation: Allow settling for 2 hours.

    • Validation Check: If the interface is cloudy, centrifugation (3000 RPM, 5 min) is required.

  • Sampling: Carefully withdraw aliquots from both the organic and aqueous (or second solvent) layers.

  • Analysis: Dilute with Acetonitrile and analyze via HPLC (UV detection at 280 nm).

  • Calculation:

    
    
    
Protocol B: Dynamic Solubility (For Solid State/Low Temp)

Objective: Determine the solubility curve for crystallization design.

  • Setup: Use a Crystal16 or similar polythermal transmissivity instrument, or a jacketed vessel with turbidity probe.

  • Loading: Weigh precise amounts of solute and solvent to create mixtures of known concentration (

    
    ).
    
  • Heating/Cooling Cycle:

    • Heat at 0.5°C/min until clear (Dissolution Point,

      
      ).
      
    • Cool at 0.5°C/min until cloudy (Nucleation Point,

      
      ).
      
  • Hysteresis Analysis: The gap between

    
     and 
    
    
    
    defines the Metastable Zone Width (MSZW).
  • Validation: Repeat 3 times. If

    
     varies by 
    
    
    
    C, check for solvent evaporation or degradation.
Visualization: Solubility Measurement Workflow

SolubilityWorkflow Start Start: Define State (Liquid vs Solid) Prep Sample Preparation (Gravimetric Addition) Start->Prep Equil Equilibration (Isothermal vs Polythermal) Prep->Equil Sep Phase Separation (Settling/Centrifugation) Equil->Sep If Liquid-Liquid Anal Quantification (HPLC/GC/Gravimetric) Equil->Anal If Solid-Liquid (In-situ) Sep->Anal Data Data Validation (Mass Balance Check) Anal->Data Data->Prep If Deviation > 2%

Caption: Workflow for determining solubility/miscibility, incorporating feedback loops for data validation.

Thermodynamic Modeling & Analysis

To utilize experimental data for process design, fit the data to thermodynamic models.

Modified Apelblat Equation

The most robust model for correlating solubility (


) with temperature (

) in organic solvents is the Modified Apelblat equation:


  • A, B, C: Empirical parameters derived from regression.

  • Application: Interpolate solubility at any temperature to design cooling profiles.

van't Hoff Analysis

To determine the enthalpy of dissolution (


):


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Insight: A positive

    
     (endothermic) indicates solubility increases with temperature, which is typical for this class of compounds.
    
Visualization: Data Analysis Logic

ThermoLogic RawData Raw Experimental Data (x1 vs T) ModelSelect Model Selection (Apelblat / van't Hoff) RawData->ModelSelect Regression Non-linear Regression (Least Squares) ModelSelect->Regression Params Thermodynamic Parameters (ΔH, ΔS, Activity Coeff) Regression->Params Process Process Design (Yield Calculation) Params->Process

Caption: Logical flow from raw solubility data to process engineering parameters.

Process Applications & Solvent Selection

Based on the chemical structure, the following solvent systems are recommended for specific unit operations.

A. Reaction Solvent (Synthesis)[1]
  • Recommended: Toluene or Dichloromethane (DCM).

  • Rationale: High solubility allows for concentrated reaction masses. Toluene facilitates azeotropic water removal if the synthesis involves condensation.

B. Extraction (Work-up)
  • Recommended: Ethyl Acetate or Toluene.

  • Rationale: this compound will partition heavily into these layers (

    
     vs water).
    
  • Avoid: Diethyl ether (peroxide risk, flammability) unless strictly necessary.

C. Crystallization (Purification)
  • Note: Only applicable if the compound is solid at the isolation temperature.

  • Solvent System: Ethanol/Water or Methanol/Water.

  • Strategy: Dissolve in warm alcohol, then slowly add water (anti-solvent) or cool down. The hydrophobic propoxy group drives precipitation as water content increases.

References

  • Modified Apelblat Model: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Solubility of Nitro-Compounds: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text on solubility measurement techniques). Link

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (For theoretical prediction logic). Link

  • PubChem Compound Summary: this compound (CAS 3079-53-6). National Center for Biotechnology Information. Link

o-Nitrophenyl propyl ether safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

o-Nitrophenyl propyl ether (o-NPPE) is a specialized aromatic ether primarily utilized in the field of electrochemistry and separation science. Unlike its more common homolog, o-nitrophenyl octyl ether (o-NPOE), which is a standard plasticizer for ion-selective electrodes (ISEs), the propyl derivative offers distinct viscosity and dielectric properties that influence ionophore selectivity and membrane response times.

This guide is designed for research scientists and chemical engineers. It moves beyond the standard Safety Data Sheet (SDS) to integrate synthesis protocols, mechanistic applications in sensor technology, and rigorous safety management for nitro-aromatic compounds.

Part 1: Physicochemical Profile

o-NPPE is a pale yellow, oily liquid at room temperature, characterized by the high polarity typical of nitro-aromatics. Its utility in membrane technology is derived from its ability to solvate lipophilic ionophores while maintaining immiscibility with aqueous samples.

Table 1: Key Chemical & Physical Properties
PropertyValue / Description
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Physical State Pale yellow liquid (at 20°C)
Boiling Point ~150–155°C at 15 mmHg (Predicted: ~290°C at 760 mmHg)
Density ~1.12 g/cm³
Solubility Immiscible in water; Miscible in acetone, DMF, chloroform, ether
Partition Coefficient Log P ≈ 2.6 (Lipophilic)
Dielectric Constant High (approx. 24), facilitating ion dissociation in membranes

Part 2: Synthesis & Experimental Protocols

Expertise & Experience: While o-NPPE is commercially available, in-house synthesis is often required for deuterated studies or when high-purity, stabilizer-free grades are needed for trace analysis. The most robust method is the Williamson Ether Synthesis , utilizing phase-transfer catalysis or a polar aprotic solvent system to favor the Sₙ2 substitution.

Protocol: Williamson Ether Synthesis of o-NPPE

Reaction Logic: The phenoxide ion of o-nitrophenol is a weak nucleophile due to the electron-withdrawing nitro group. Therefore, a strong base and a polar aprotic solvent (DMF) are strictly required to enhance nucleophilicity.

Reagents:

  • o-Nitrophenol (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-nitrophenol in dry DMF (concentration ~0.5 M). Add anhydrous K₂CO₃.

  • Deprotonation: Stir the mixture at room temperature for 30 minutes. The solution will turn bright yellow/orange, indicating the formation of the o-nitrophenoxide anion.

  • Alkylation: Add 1-bromopropane dropwise via a syringe or addition funnel.

  • Reflux: Attach a reflux condenser and heat the mixture to 60–70°C for 4–6 hours. Note: Do not exceed 90°C to avoid elimination side-reactions of the alkyl halide.

  • Quench & Extraction: Cool to room temperature. Pour the reaction mixture into 5x volume of ice-cold water. The product will separate as an oil. Extract with ethyl acetate (3x).

  • Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Validation: Verify purity via TLC (Silica, 10% EtOAc/Hexanes) and ¹H-NMR.

Visualization: Synthesis Pathway

Synthesis Reactants o-Nitrophenol + K2CO3 Intermediate o-Nitrophenoxide (Nucleophile) Reactants->Intermediate Deprotonation (DMF, 25°C) Product o-Nitrophenyl Propyl Ether (Product) Intermediate->Product SN2 Attack (60°C) Waste KBr + CO2 Intermediate->Waste Reagent 1-Bromopropane (Electrophile) Reagent->Product

Figure 1: Reaction pathway for the Williamson ether synthesis of o-NPPE, highlighting the critical deprotonation step.

Part 3: Research Applications in Sensor Technology

Authoritative Grounding: The primary utility of o-NPPE is as a membrane solvent (plasticizer) in Poly(vinyl chloride) (PVC) based Ion-Selective Electrodes (ISEs).

Mechanism of Action

In an ISE membrane, the plasticizer serves two critical roles:

  • lowering the Glass Transition Temperature (Tg): It converts rigid PVC into a flexible gel, allowing ion mobility.

  • Dielectric Mediation: The nitro group provides a high dielectric constant, which promotes the dissociation of ion-ionophore complexes, thereby improving Nernstian slope and sensitivity.

Comparative Insight:

  • o-NPOE (Octyl): Standard for high lipophilicity (long life).

  • o-NPPE (Propyl): Lower viscosity. Used when faster response times are required, or when the ionophore requires a slightly more polar environment than the octyl analog can provide.

Protocol: Casting a Potassium-Selective Membrane
  • Matrix Composition:

    • Ionophore (e.g., Valinomycin): 1% wt

    • Plasticizer (o-NPPE): 66% wt

    • Polymer (High MW PVC): 33% wt

  • Dissolution: Dissolve all components in Tetrahydrofuran (THF).

  • Casting: Pour into a glass ring on a glass plate.

  • Evaporation: Allow THF to evaporate slowly (24h) under a dust cover to form a transparent, flexible master membrane.

Visualization: ISE Membrane Function

ISE_Mechanism Sample Sample Solution (Target Ion K+) Interface Phase Boundary (Liquid/Liquid Interface) Sample->Interface Ion Diffusion Complex Ion-Ionophore Complex (Mobile Charge Carrier) Interface->Complex Selective Extraction Membrane PVC Membrane Matrix Plasticizer o-NPPE Solvent (High Dielectric Constant) Plasticizer->Membrane Plasticization Plasticizer->Complex Stabilizes Charge Ionophore Ionophore (Valinomycin) Ionophore->Complex Binding Complex->Membrane Transmembrane Potential (EMF)

Figure 2: Functional role of o-NPPE within an Ion-Selective Electrode membrane, facilitating charge stabilization and mobility.

Part 4: Comprehensive Safety (SDS Data)

Trustworthiness: Nitro-aromatic compounds possess specific toxicological risks that differ from standard organic solvents. The primary risk is Methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.

Hazard Characterization (GHS)[4]
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

    • H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure.

    • H411: Toxic to aquatic life with long-lasting effects.

Critical Handling Protocols
  • Skin Absorption Blockade:

    • Standard Nitrile gloves are often insufficient for prolonged exposure to nitro-aromatics as they can permeate.

    • Recommendation: Use Silver Shield (Laminate) or Viton gloves for spill cleanup. Double-gloving with Nitrile is acceptable only for incidental splash protection.

  • Inhalation Control:

    • Always handle within a certified chemical fume hood.

    • If heating (e.g., during synthesis reflux), ensure the condenser is efficient to prevent vapor release.

  • Emergency Response (Methemoglobinemia):

    • Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown blood.

    • First Aid: Remove victim from exposure immediately.[1] Administer oxygen. Medical professionals may treat with Methylene Blue.

Disposal Logic
  • Do NOT dispose of down the drain.

  • Segregation: Collect in "Halogen-free Organic Solvent" waste containers (unless bromopropane was used in excess, then check halogen content).

  • Destruction: High-temperature incineration equipped with afterburners and scrubbers (to manage NOx emissions).

References

  • PubChem. (n.d.).[2][3][4][5] 1-Nitro-2-propoxybenzene (Compound).[1][5] National Library of Medicine. Retrieved from [Link]

  • Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics.[1] Chemical Reviews, 97(8), 3083–3132. (Foundational text on plasticizer function in ISEs).

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Nitrobenzene derivatives. Retrieved from [Link]

Sources

The Strategic Utility of 1-Nitro-2-propoxybenzene as a Chemical Intermediate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast array of available building blocks, substituted nitroaromatics hold a position of prominence due to their versatile reactivity. This guide provides a comprehensive technical overview of 1-Nitro-2-propoxybenzene, a valuable yet often overlooked intermediate, with a focus on its synthesis, reactivity, and application in the development of pharmaceutically relevant compounds. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Synthesis of this compound

This compound is a nitroaromatic compound characterized by the presence of a nitro group and a propoxy group on a benzene ring in an ortho relationship. This substitution pattern imparts a unique set of physical and chemical properties that are crucial for its role as a chemical intermediate.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₁₁NO₃PubChem
Molecular Weight 181.19 g/mol PubChem
CAS Number 3079-53-6PubChem

The synthesis of this compound is most reliably achieved through the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2][3][4][5] This reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide.

Rationale for Synthetic Approach

The selection of the Williamson ether synthesis is based on the following key considerations:

  • High Efficiency: This method is known for providing good to excellent yields, making it suitable for both laboratory and potential scale-up operations.

  • Versatility: A wide range of phenols and alkyl halides can be employed, allowing for the synthesis of a diverse array of ethers.

  • Predictable Mechanism: The Sₙ2 pathway is well-understood, allowing for rational control over reaction conditions and minimization of side products.[2]

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound from 2-nitrophenol and 1-bromopropane.

Materials:

  • 2-Nitrophenol

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium 2-nitrophenoxide salt.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Williamson Ether Synthesis Workflow.

Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its functional groups and their influence on the aromatic ring.

Reduction of the Nitro Group

The most significant transformation of this compound is the reduction of the nitro group to an amine, yielding 2-propoxyaniline. This aniline derivative is a key precursor in the synthesis of various heterocyclic systems.

Common Reduction Methods:

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) and a source of hydrogen (e.g., H₂ gas, hydrazine). It is a clean and efficient method, often providing high yields of the desired amine.[6]

  • Metal/Acid Reduction: A classic and reliable method involves the use of a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[7][8] Stannous chloride (SnCl₂) in HCl is also a widely used and effective reagent for this transformation.

Experimental Protocol: Reduction of this compound to 2-Propoxyaniline

This protocol describes the reduction of this compound using stannous chloride and hydrochloric acid.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is basic.

  • Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-propoxyaniline.

Reduction_Mechanism This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate [H] Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate [H] 2-Propoxyaniline 2-Propoxyaniline Hydroxylamine Intermediate->2-Propoxyaniline [H]

Caption: Stepwise reduction of the nitro group.

Electrophilic Aromatic Substitution

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS). The directing effects of the two substituents are crucial in determining the regiochemical outcome of these reactions.

  • Propoxy Group (-OPr): This is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.[9]

  • Nitro Group (-NO₂): This is a deactivating, meta-directing group due to its strong electron-withdrawing nature.[10]

In the case of this compound, the powerful activating and ortho-, para-directing effect of the propoxy group generally dominates the deactivating and meta-directing effect of the nitro group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the propoxy group (positions 4 and 6). However, the steric hindrance from the adjacent propoxy group may favor substitution at the para position (position 4). The overall reactivity of the ring is reduced compared to benzene due to the presence of the deactivating nitro group.

Nucleophilic Aromatic Substitution

While aromatic rings are generally electron-rich and not susceptible to nucleophilic attack, the presence of a strong electron-withdrawing group like the nitro group can activate the ring towards nucleophilic aromatic substitution (SₙAr).[11] For a nucleophile to displace a leaving group on the ring, the leaving group must be positioned ortho or para to the nitro group to allow for resonance stabilization of the negatively charged intermediate (Meisenheimer complex). In this compound, a suitable leaving group at positions 4 or 6 could potentially be displaced by a strong nucleophile.

Application as a Chemical Intermediate in Drug Development

The primary value of this compound in drug development lies in its efficient conversion to 2-propoxyaniline. This ortho-substituted aniline is a versatile precursor for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.

Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs with a wide range of biological activities, including anthelmintic (e.g., albendazole), antiulcer, and anticancer agents.[12][13] 2-Propoxyaniline, as an ortho-diamine precursor after reduction of a second nitro group or derivatization, can be a key building block for substituted benzimidazoles. A common synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.

The synthesis of albendazole analogues, for instance, often starts from a substituted ortho-phenylenediamine.[14][15] The propoxy group in 2-propoxyaniline can be a key substituent in the design of new analogues with modified pharmacokinetic and pharmacodynamic properties.

Caption: Pathway to Benzimidazole Scaffolds.

Synthesis of Quinoxaline and Other Heterocycles

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[16] They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[17] 2-Propoxyaniline, after conversion to the corresponding diamine, can serve as a valuable precursor for the synthesis of novel quinoxaline derivatives.

Furthermore, the amino and propoxy functionalities of 2-propoxyaniline can be utilized in the construction of other heterocyclic systems, such as benzoxazines, which are also recognized as privileged scaffolds in medicinal chemistry.

Safety and Handling

Nitroaromatic compounds should be handled with care as they are often toxic and can be absorbed through the skin. It is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically valuable chemical intermediate with a well-defined synthetic pathway and versatile reactivity. Its ability to be efficiently converted into 2-propoxyaniline opens up avenues for the synthesis of a wide range of medicinally relevant heterocyclic compounds, including benzimidazoles and quinoxalines. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile building block in their synthetic endeavors. By understanding the underlying chemical principles and experimental nuances, the full potential of this compound as a key intermediate in the construction of novel and complex molecular entities can be realized.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • chemeurope.com. Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. [Link]

  • SciSpace. Albendazole and its analogues. [Link]

  • ResearchGate. Catalytic hydrogenation of nitroarenes into different products via... [Link]

  • Chemguide. The nitration of benzene - electrophilic substitution. [Link]

  • HETEROCYCLES. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Synthesis of quinoxaline using o-phenylenediamine with various diketone... [Link]

  • PrepChem.com. Preparation of 2-nitrophenol. [Link]

  • National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

  • International Journal of Novel Research and Development. ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? [Link]

  • University of Glasgow Theses. The hydrogenation of nitrobenzene over metal catalysts. [Link]

  • MDPI. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. [Link]

  • Sciencemadness.org. Experiment 19 Preparation of Nitrophenols. [Link]

  • Google Patents. Synthesis of heterocyclic compounds.
  • MDPI. Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogenation Reactions. [Link]

  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • Chemistry Stack Exchange. What groups can be reduced by Sn/HCl? [Link]

  • PubMed. Synthesis and antiparasitic activity of albendazole and mebendazole analogues. [Link]

  • ResearchGate. Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. [Link]

  • NOP. 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]

  • ResearchGate. Nitration reaction of nitrobenzene 1 with nitronium ion 2... [Link]

  • Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

  • ResearchGate. Catalytic hydrogenation of nitrobenzene to aniline by Ag/γ-Fe2O3. [Link]

  • Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • Scientific & Academic Publishing. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. [Link]

  • MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Recent achievements in the synthesis of benzimidazole derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]

  • ResearchGate. Gaseous Catalytic Hydrogenation of Nitrobenzene to Aniline in a Two-Stage Fluidised Bed Reactor. [Link]

  • Google Patents. EP0402644A1 - N-(aryloxyalkyl)
  • European Patent Office. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. [Link]

  • MDPI. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. [Link]

  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

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Methodological & Application

Precision Reduction: Catalytic Hydrogenation of 1-Nitro-2-propoxybenzene to 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-RED-042

Executive Summary

This application note details the validated protocols for the catalytic reduction of 1-nitro-2-propoxybenzene (also known as o-nitrophenyl propyl ether) to 2-propoxyaniline . This transformation is a critical step in the synthesis of local anesthetics, alkoxyaniline-based dyes, and kinase inhibitors.

While nitro reduction is a standard organic transformation, the ortho-propoxy substituent introduces specific steric and electronic considerations. This guide prioritizes process safety —specifically the management of exothermic heat release and the prevention of hydroxylamine accumulation—and provides two distinct methodologies:

  • High-Pressure Catalytic Hydrogenation (Method A): The industrial "gold standard" using Pd/C and

    
     gas.
    
  • Catalytic Transfer Hydrogenation (Method B): A safer, equipment-light alternative for laboratory-scale synthesis using ammonium formate.

Chemical Context & Thermodynamics[1]

The Substrate: this compound

The starting material features a nitro group ortho to a propoxy ether.

  • Electronic Effect: The propoxy group is an electron-donating group (EDG) via resonance, which generally activates the ring but can slightly deactivate the nitro group toward nucleophilic attack (though hydrogenation is electrophilic/radical in nature on the surface).

  • Steric Effect: The propyl chain adds bulk. While not as hindering as a tert-butyl group, it can retard the adsorption rate onto the catalyst surface compared to simple nitrobenzene.

Reaction Mechanism (The Haber Cycle)

Understanding the mechanism is vital for safety. The reduction proceeds through a stepwise addition of hydrogen. The critical intermediate is phenylhydroxylamine .[1]

Safety Critical Insight: If the reaction temperature is too low or the catalyst activity is compromised, the reduction can stall at the hydroxylamine stage. A sudden temperature increase can then trigger a rapid, highly exothermic disproportionation of the accumulated hydroxylamine, leading to a thermal runaway.

HaberMechanism cluster_safety CRITICAL SAFETY ZONE Nitro This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 (Slow) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + H2 (Fast) Azoxy Azoxy Side Product Nitroso->Azoxy Condensation Aniline 2-Propoxyaniline (R-NH2) Hydroxylamine->Aniline + H2 (Rate Determining) Hydroxylamine->Azoxy Condensation

Figure 1: Simplified Haber mechanism. The accumulation of the Hydroxylamine intermediate (Red) presents the primary thermal hazard.

Methodology A: High-Pressure Catalytic Hydrogenation

Best for: Scale-up (>10g), clean impurity profiles, and high throughput.

Materials & Equipment
  • Catalyst: 5% Pd/C (50% water wet). Note: The water wet catalyst is safer (non-pyrophoric) and does not inhibit this reaction.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source:

    
     cylinder or Hydrogen Generator.
    
  • Reactor: Parr Hydrogenator or Stainless Steel Autoclave (rated >10 bar).

Protocol Steps
  • Preparation: Dissolve this compound (1.0 equiv) in MeOH (10 mL/g).

    • Expert Tip: If the substrate is an oil and not fully soluble at RT, mild heating or adding 10% Ethyl Acetate helps.

  • Catalyst Loading: Under an inert atmosphere (Nitrogen/Argon), add 5% Pd/C (5 wt% loading relative to substrate).

    • Safety: Never add dry Pd/C to a solvent containing hydrogen or flammable vapors in the presence of air.

  • Purging: Seal the reactor. Purge with

    
     (3x) followed by 
    
    
    
    (3x) to remove oxygen.
  • Reaction: Pressurize to 3 bar (45 psi) . Stir vigorously (>800 RPM).

    • Temperature: Maintain 25–35°C .

    • Exotherm Check: Monitor internal temperature.[2] A spike indicates initiation. If temp exceeds 50°C, stop stirring immediately.

  • Completion: Reaction typically completes in 2–4 hours. Verify by TLC (disappearance of yellow nitro spot) or HPLC.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate under reduced pressure.

Methodology B: Catalytic Transfer Hydrogenation

Best for: Lab scale (<5g), labs without high-pressure equipment, or safety-restricted environments.

Materials
  • Hydrogen Donor: Ammonium Formate (

    
    ) or Hydrazine Hydrate.
    
  • Catalyst: 10% Pd/C (dry or wet).

  • Solvent: Methanol.

Protocol Steps
  • Charge: In a round-bottom flask, dissolve this compound (1.0 equiv) in Methanol (15 mL/g).

  • Catalyst: Add 10% Pd/C (10 wt% relative to substrate) under Nitrogen.

  • Donor Addition: Add Ammonium Formate (5.0 equiv) in a single portion.

  • Reaction: Heat to reflux (65°C) .

    • Observation: Evolution of

      
       gas (bubbling) indicates reaction progress.
      
  • Duration: 1–3 hours.

  • Workup: Cool to RT. Filter catalyst. Remove solvent. Dissolve residue in Ethyl Acetate and wash with water (to remove excess ammonium salts). Dry and concentrate.

Analytical Validation & Quality Control

To ensure the product is suitable for downstream pharmaceutical use, the following specifications should be met.

ParameterMethodSpecificationNotes
Purity HPLC (254 nm)> 98.0%Main impurity is usually aniline (from depropoxylation - rare) or azoxy dimers.
Appearance VisualClear, pale yellow oil/solidDarkens rapidly upon air exposure (oxidation).
Hydroxylamine HPLC/TLCNot DetectedCritical Safety Parameter.
Water Content Karl Fischer< 0.5%Relevant if the next step is moisture sensitive (e.g., isocyanate coupling).
HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.
    
  • Gradient: 10% B to 90% B over 15 mins.

  • Retention: The amine (product) will elute significantly earlier than the nitro (starting material) due to increased polarity.

Process Safety & Troubleshooting

The "Heat-Wait-Search" Danger

In Method A, if hydrogen uptake stops but the reaction is incomplete, do not simply increase temperature. This often means the catalyst is poisoned or mass-transfer limited. Increasing heat can trigger the decomposition of the hydroxylamine intermediate accumulated in the solution.

  • Correct Action: Depressurize, purge with

    
    , and analyze the supernatant by HPLC to quantify the hydroxylamine level before adding fresh catalyst.
    
Process Flow Diagram

ProcessFlow Start Start: Raw Material Check Inert Inert Reactor (N2 Purge) Start->Inert Charge Charge Solvent + Substrate + Catalyst Inert->Charge Pressurize Pressurize H2 (3 bar) / Heat (30°C) Charge->Pressurize Decision Exotherm Observed? Pressurize->Decision Control Control Temp (<50°C) Adjust Stirring Decision->Control Yes (Normal) Sample IPC Sampling (HPLC) Decision->Sample No (Stalled) Control->Sample Check Hydroxylamine < 0.1%? Sample->Check Check->Pressurize No (Continue) Workup Filter & Concentrate Check->Workup Yes

Figure 2: Operational workflow emphasizing safety decision points during hydrogenation.

References

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Application Note. Retrieved from [Link]

    • Context: Provides critical data on the heat flow and safety risks of hydroxylamine accumul
  • Organic Syntheses. (1929). o-Aminophenol (Reduction of o-Nitrophenol). Org. Synth. 1929, 9, 12. Retrieved from [Link]

    • Context: Foundational protocol for reducing ortho-substituted nitro phenols/ethers.
  • Figueras, F., & Coq, B. (2001). Hydrogenation of Nitroarenes. Journal of Molecular Catalysis A: Chemical. Context: Comprehensive review of catalytic mechanisms and selectivity issues in nitro reduction.
  • Context: Standard operating procedures for Method B (Transfer Hydrogen

Sources

Application Notes and Protocols for the Synthesis of 2-Propoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-propoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus is the reduction of the nitro aromatic precursor, 2-propoxynitrobenzene. This guide details multiple robust protocols, including catalytic hydrogenation and chemical reduction methods, suitable for laboratory-scale synthesis. Each protocol is presented with in-depth explanations of the underlying chemical principles, procedural causality, and critical safety considerations to ensure reliable and safe execution. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of 2-Propoxyaniline

2-Propoxyaniline serves as a crucial building block in the synthesis of a variety of organic molecules. Its utility is particularly notable in the development of pharmacologically active compounds and other specialty chemicals. For instance, derivatives of 2-propoxyaniline have been explored for their potential as artificial sweeteners and in the creation of photoreactive probes for studying biological interactions.[1] The efficient and selective synthesis of this aniline derivative is therefore a key step in these research and development pipelines.

The most common and direct route to 2-propoxyaniline is through the reduction of the corresponding nitro compound, 2-propoxynitrobenzene. This transformation is a cornerstone of aromatic chemistry, and a variety of methods have been developed to achieve this conversion.[2] This guide will explore the most practical and efficient of these methods, providing detailed protocols and the scientific rationale behind them.

The Chemical Transformation: Reduction of a Nitroarene

The conversion of a nitroarene to an aniline is a six-electron reduction.[3] The reaction proceeds through several intermediates, including nitrosobenzene and hydroxylamine species.[2][3] The overall transformation can be represented as follows:

Nitroarene Reduction 2-Propoxynitrobenzene 2-Propoxynitrobenzene Nitroso-intermediate Nitroso-intermediate 2-Propoxynitrobenzene->Nitroso-intermediate + 2e-, + 2H+ Hydroxylamine-intermediate Hydroxylamine-intermediate Nitroso-intermediate->Hydroxylamine-intermediate + 2e-, + 2H+ 2-Propoxyaniline 2-Propoxyaniline Hydroxylamine-intermediate->2-Propoxyaniline + 2e-, + 2H+

Caption: General mechanism for nitroarene reduction.

The choice of reducing agent and reaction conditions is critical to ensure the complete reduction to the desired aniline while avoiding the formation of undesired side products, such as azo compounds that can arise from the condensation of the nitroso intermediate and the aniline product.[2][3]

Recommended Synthetic Protocols

This section outlines two primary, reliable methods for the preparation of 2-propoxyaniline from 2-propoxynitrobenzene: Catalytic Hydrogenation and Chemical Reduction with Tin and Hydrochloric Acid.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields and purity.[4] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation.[4]

3.1.1. Underlying Principles and Causality

This method utilizes molecular hydrogen (H₂) as the reductant and a solid-supported precious metal catalyst. The palladium surface adsorbs both the hydrogen gas and the nitroarene, facilitating the transfer of hydrogen atoms to the nitro group. The use of a solvent like methanol is due to the good solubility of the starting material and product, and its relative inertness under the reaction conditions.[4] The reaction is typically carried out at atmospheric or slightly elevated pressure.

3.1.2. Experimental Protocol

Materials:

  • 2-Propoxynitrobenzene

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Celite® (for filtration)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or access to a hydrogenation apparatus

  • Gas inlet adapter

  • Vacuum/nitrogen manifold

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Inerting the Reaction Vessel: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate). Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Addition of Reactants: Under a positive flow of nitrogen, add methanol to the flask, followed by the 2-propoxynitrobenzene.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated source. For a typical laboratory-scale reaction, a hydrogen balloon is sufficient.[5]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove any residual hydrogen.[5] The catalyst is pyrophoric, especially after use, and must be handled with care.[5] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Caution: Do not allow the filter cake to dry completely as it can ignite in the presence of air.[6] It is best to quench the filter cake with water before disposal.

  • Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-propoxyaniline.

  • Purification (if necessary): The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.[7]

3.1.3. Safety Precautions for Catalytic Hydrogenation

  • Fire Hazard: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[5] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalyst: Palladium on carbon, particularly after use, can be pyrophoric and ignite flammable solvents.[5][6] Handle the catalyst in an inert atmosphere and never allow the used, dry catalyst to come into contact with air.[5]

  • Pressure: While this protocol uses atmospheric pressure, any hydrogenation at elevated pressures must be performed in specialized equipment designed for such reactions.[8][9]

Protocol 2: Chemical Reduction using Tin and Hydrochloric Acid

This classical method, often referred to as the Béchamp reduction, utilizes a metal in acidic media to effect the reduction of the nitro group.[10] It is a robust and reliable method, particularly suitable when catalytic hydrogenation equipment is unavailable.

3.2.1. Underlying Principles and Causality

In this reaction, tin metal acts as the reducing agent, being oxidized from Sn(0) to Sn(II) and Sn(IV) in the presence of concentrated hydrochloric acid. The acid serves to activate the tin and also protonates the intermediates in the reduction pathway. The initial product is the hydrochloride salt of the aniline, which is then neutralized with a strong base to liberate the free amine.[10][11]

3.2.2. Experimental Protocol

Materials:

  • 2-Propoxynitrobenzene

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane or Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, place the granulated tin and 2-propoxynitrobenzene.[10]

  • Addition of Acid: Attach a reflux condenser and a dropping funnel. Slowly add concentrated hydrochloric acid dropwise to the stirred mixture.[10] The reaction is exothermic and may become vigorous. Control the rate of addition to maintain a manageable reaction temperature, using an ice bath if necessary.[11]

  • Reaction Completion: After the addition of acid is complete, heat the mixture at reflux for a period to ensure complete reduction. The disappearance of the water-insoluble nitrobenzene will indicate the progress of the reaction.[10]

  • Basification and Product Liberation: Cool the reaction mixture to room temperature. Slowly and carefully add a concentrated solution of sodium hydroxide to neutralize the excess acid and to precipitate tin hydroxides. Continue adding the base until the solution is strongly alkaline and the initially formed tin hydroxides redissolve to form sodium stannate.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated 2-propoxyaniline with an organic solvent such as dichloromethane or diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 2-propoxyaniline. The product can be further purified by vacuum distillation.

Data Summary and Comparison of Methods

ParameterCatalytic Hydrogenation (Pd/C)Chemical Reduction (Sn/HCl)
Reagents H₂, Pd/C, MethanolSn, HCl, NaOH
Typical Yield High to ExcellentGood to High
Purity of Crude Product Generally highMay contain tin salts
Reaction Conditions Room temperature, atmospheric pressureElevated temperature (reflux)
Work-up Filtration of catalystNeutralization, extraction
Safety Concerns Flammable gas, pyrophoric catalystCorrosive acid, exothermic reaction
Waste Generation Spent catalystAqueous tin salt waste

Experimental Workflows

Catalytic Hydrogenation Workflow A Inert Flask with Pd/C B Add Methanol and 2-Propoxynitrobenzene A->B C Introduce Hydrogen B->C D Stir at Room Temperature C->D E Monitor Reaction Progress D->E F Purge with Nitrogen E->F Reaction Complete G Filter through Celite F->G H Concentrate Filtrate G->H I Purify (Optional) H->I

Caption: Workflow for Catalytic Hydrogenation.

Chemical Reduction Workflow A Combine Tin and 2-Propoxynitrobenzene B Add Concentrated HCl A->B C Heat to Reflux B->C D Cool and Basify with NaOH C->D Reaction Complete E Extract with Organic Solvent D->E F Wash and Dry Organic Layer E->F G Concentrate Solvent F->G H Purify (Optional) G->H

Caption: Workflow for Chemical Reduction.

Conclusion

The preparation of 2-propoxyaniline from 2-propoxynitrobenzene can be reliably achieved through both catalytic hydrogenation and chemical reduction methods. The choice of method will depend on the available equipment, scale of the reaction, and considerations regarding safety and waste disposal. Catalytic hydrogenation is generally a cleaner and more atom-economical process, while the tin/HCl reduction is a robust alternative that does not require specialized pressure equipment. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently synthesize this important chemical intermediate.

References

  • Grokipedia. (n.d.). 5-Nitro-2-propoxyaniline.
  • Li, H., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology.
  • PrepChem.com. (n.d.). Preparation of aniline.
  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners.
  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • AL Chemistry in English. (2023, May 11). Practical NO 29 - Tests for aniline [Video]. YouTube.
  • Hirai, K., et al. (2015). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Synlett.
  • FooDB. (2010, April 8). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816).
  • ECHEMI. (n.d.). 553-79-7, 5-Nitro-2-propoxyaniline Formula.
  • DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline.
  • Smith, A. B., & Jones, C. D. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • Marella, R. K., et al. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. RSC Publishing.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing.
  • Hydrogenation SOP. (n.d.).
  • Chemical Engineering Transactions. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline.
  • Scribd. (n.d.). Synthesis of Aniline.
  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • ResearchGate. (n.d.). Fig. 3 Hydrogenation of nitrobenzene. a Catalytic performance for the....
  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts [PhD thesis]. University of Glasgow. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions.
  • ResearchGate. (2025, August 9). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • ResearchGate. (2014, December 2). Can anyone give a simple protocol for the synthesis of Poly-aniline by chemical methods..?.
  • Arabian Journal of Chemistry. (n.d.). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid.

Sources

Scalable synthesis of 1-Nitro-2-propoxybenzene for pharmaceutical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Nitro-2-propoxybenzene for Pharmaceutical Research

Executive Summary

This compound (CAS: 3079-53-6) is a critical intermediate in the synthesis of 2-alkoxyanilines, a pharmacophore found in various kinase inhibitors (e.g., TrkA inhibitors) and chemical biology probes (e.g., sweet taste receptor ligands like Lactisole derivatives).[1] While traditional laboratory synthesis relies on dipolar aprotic solvents (DMF/DMSO), these methods pose significant challenges during scale-up due to solvent toxicity, high boiling points, and aqueous waste streams.

This application note details a scalable, Phase-Transfer Catalyzed (PTC) protocol. By replacing DMF with a Toluene/Water biphasic system using Tetrabutylammonium Bromide (TBAB), we achieve comparable yields (>90%) with superior safety profiles and simplified work-up, suitable for multi-gram to kilogram campaigns.

Retrosynthetic Analysis & Strategy

The synthesis is based on the Williamson Ether Synthesis , an SN2 nucleophilic substitution.[2][3] The strategy involves the O-alkylation of 2-nitrophenol with 1-bromopropane.[1]

  • Bond Disconnection: O–C(propyl) bond.

  • Nucleophile: 2-Nitrophenoxide (generated in situ).[1]

  • Electrophile: 1-Bromopropane (or 1-Chloropropane for cost efficiency at larger scales, though Bromide is faster).[1]

Process Selection Logic:

Parameter Method A: Traditional (DMF) Method B: Scalable (PTC)
Solvent DMF (High BP, Reprotoxic) Toluene/Water (Green, Recyclable)
Base K₂CO₃ (Suspension) NaOH/KOH (Aqueous Solution)
Work-up Aqueous flood (large volume) Simple Phase Separation
Atom Economy Moderate High

| Throughput | Limited by solvent removal | High (Concentration easy) |[1][4]

Decision: Method B is selected for this protocol due to its alignment with Green Chemistry principles and ease of scale-up.[1]

Reaction Mechanism & Pathway

The reaction proceeds via the deprotonation of the phenol to form a resonance-stabilized phenoxide anion, followed by nucleophilic attack on the primary alkyl halide.

ReactionPathway Start 2-Nitrophenol Intermediate 2-Nitrophenoxide (Anion) Start->Intermediate pKa ~7.2 Base Aq. NaOH (Deprotonation) Base->Intermediate PTC Q+ Transfer (TBAB) Intermediate->PTC Phase Transfer Product This compound PTC->Product SN2 Attack Reagent 1-Bromopropane Reagent->Product

Figure 1: Mechanistic pathway utilizing Phase Transfer Catalysis to shuttle the phenoxide anion into the organic phase for reaction.[5]

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 2-Nitrophenol (99%)[1]

  • Alkylating Agent: 1-Bromopropane (1.2 equiv)[1]

  • Base: Sodium Hydroxide (25% aq. solution)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Solvent: Toluene (Reagent Grade)

Step-by-Step Procedure (Scalable to 100g)
  • Reactor Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitch-blade), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging:

    • Charge 2-Nitrophenol (100.0 g, 0.719 mol) and Toluene (400 mL).

    • Start stirring at 250 RPM.

    • Add TBAB (11.6 g, 0.036 mol).

  • Deprotonation:

    • Add 25% NaOH solution (144 g, 1.25 equiv) over 10 minutes.

    • Observation: The organic layer will turn deep yellow/orange as the phenoxide forms and ion-pairs with the catalyst.

  • Alkylation:

    • Add 1-Bromopropane (106.0 g, 0.863 mol) via addition funnel.[1]

    • Heat the mixture to 85°C (internal temperature).

    • Process Control: Maintain reflux for 6–8 hours.

  • Reaction Monitoring (IPC):

    • Sample 50 µL of the organic phase, dilute in MeCN.

    • Analyze via HPLC (See Section 6). Target: <1.0% remaining 2-Nitrophenol.[1]

  • Work-up:

    • Cool reactor to 25°C.

    • Stop agitation and allow phases to settle (approx. 15 min).

    • Phase Cut: Drain the lower aqueous layer (contains NaBr and excess NaOH).

    • Wash: Wash the organic layer with Water (2 x 100 mL) to remove residual base and catalyst.

    • Concentration: Distill Toluene under reduced pressure (40-50°C, 100 mbar) to yield the crude oil.

  • Purification (Optional):

    • While often used crude, the product can be distilled (high vacuum) or crystallized from cold hexanes if high purity (>99.5%) is required.

Process Safety & Troubleshooting

Critical Safety Parameters:

  • Exotherm Control: The alkylation is mildly exothermic. On a kilogram scale, dosing 1-bromopropane at temperature is recommended to prevent accumulation.[1]

  • Nitro Compounds: Although stable, nitro-aromatics have high decomposition energies.[1] Do not distill the residue to dryness at temperatures >150°C.

  • Alkyl Halides: 1-Bromopropane is volatile and a potential neurotoxin.[1] Use closed systems and proper ventilation.

Troubleshooting Matrix:

Issue Probable Cause Corrective Action
Low Conversion (<80%) Stirring speed too low Increase RPM to improve interfacial surface area (critical for PTC).
Emulsion during work-up Surfactant effect of TBAB Add mild brine (5% NaCl) to break the emulsion.[1]

| Impurity: C-Alkylation | Temperature too high | Maintain T < 90°C. Phenoxide is an ambident nucleophile, but O-alkylation is favored in these conditions.[1] |

ProcessFlow Step1 Reactor Charge (Nitrophenol + Toluene + TBAB) Step2 Base Addition (NaOH aq) Step1->Step2 Step3 Reaction (85°C, 6-8 hrs) Step2->Step3 Step4 Phase Separation (Remove Aqueous Waste) Step3->Step4 Step5 Washing (Water/Brine) Step4->Step5 Step6 Solvent Strip (Rotovap/Distillation) Step5->Step6 Final This compound (Yellow Oil/Solid) Step6->Final

Figure 2: Work-up and isolation workflow designed for minimal solvent waste.

Analytical Characterization

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 min.

  • Detection: UV @ 254 nm (Nitro group absorption).

  • Retention Time: 2-Nitrophenol (~4.5 min), Product (~7.2 min).

NMR Validation (¹H NMR, 400 MHz, CDCl₃):

  • δ 7.82 (dd, 1H): Proton ortho to Nitro group (deshielded).

  • δ 7.05 (m, 2H): Aromatic protons.

  • δ 4.05 (t, 2H): -OCH ₂- (Triplet, distinct shift confirming O-alkylation).[1]

  • δ 1.85 (m, 2H): -CH₂-CH ₂-CH₃.[1]

  • δ 1.08 (t, 3H): -CH₂-CH ₃.[1]

References

  • PubChem Compound Summary. (2025). This compound (CID 587497).[1][6] National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[3] [Link]

  • MDPI. (2020). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.[1] (Demonstrates PTC scalability for ortho-substituted phenols). [Link]

  • National Institutes of Health (NIH). (2016). Novel 5-substituted-2-anilinoquinolines with 3-propoxy moiety as broad spectrum antiproliferative agents.[1][7] (Pharmaceutical application context). [Link]

Sources

Troubleshooting & Optimization

Minimizing C-alkylation side products in nitrophenol ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Minimizing C-Alkylation Side Products in Williamson Ether Synthesis Ticket Priority: High (Process Chemistry / Yield Optimization) Audience: Synthetic Chemists, Process Engineers

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your HPLC traces show significant impurities—specifically C-alkylated isomers—during the synthesis of nitrophenol ethers.

Nitrophenols are ambident nucleophiles . The presence of the nitro group (a strong electron-withdrawing group) delocalizes the negative charge from the oxygen atom into the aromatic ring (specifically ortho and para positions). This creates a competition between O-alkylation (desired ether) and C-alkylation (undesired ring alkylation).

This guide provides a mechanistic breakdown and actionable protocols to force the reaction toward the Oxygen center.

Module 1: The Mechanistic Root Cause

To solve the problem, we must visualize the competition. The nitrophenoxide anion is not a static point charge; it is a resonance hybrid.

Visualizing Ambident Nucleophilicity

The following diagram illustrates the charge distribution that leads to side products.

Resonance Phenoxide Nitrophenoxide Anion (Ambident Nucleophile) O_Center Oxygen Center (Hard Nucleophile) High Electronegativity Phenoxide->O_Center Resonance Form A C_Center Ortho/Para Carbons (Soft Nucleophile) Delocalized Charge Phenoxide->C_Center Resonance Form B Prod_O Ether (Desired) Kinetic Product O_Center->Prod_O Favored by: Polar Aprotic Solvents Hard Leaving Groups (OTs) Cesium Ion (Cs+) Prod_C Ring Alkylated (Undesired) Thermodynamic Product C_Center->Prod_C Favored by: Protic Solvents (H-bonding) Soft Leaving Groups (I) Tight Ion Pairs (Li+)

Figure 1: Mechanistic divergence in nitrophenoxide alkylation. The "Hard" oxygen center competes with the "Soft" carbon centers based on environmental conditions.

Module 2: Optimization Protocol (The "How-To")

The solution lies in manipulating the Hard-Soft Acid-Base (HSAB) parameters of your reaction environment.

1. Solvent Selection: The Critical Variable
  • The Rule: Use Polar Aprotic solvents (DMF, DMSO, NMP, Acetone).

  • The Causality:

    • Protic solvents (MeOH, Water, TFE) form Hydrogen bonds with the phenoxide Oxygen (the Hard center). This "cages" the Oxygen, reducing its nucleophilicity. The Carbon sites (Soft centers) do not H-bond effectively, leaving them exposed to react with the alkylating agent.

    • Polar Aprotic solvents solvate cations well (leaving the anion "naked") but do not H-bond to the anion.[1] This leaves the Oxygen atom highly reactive and available for attack.

2. The "Cesium Effect" (Counter-ion Engineering)
  • Recommendation: Switch from

    
     or 
    
    
    
    to Cesium Carbonate (
    
    
    )
    .
  • The Causality: Cesium is a large, diffuse cation ("Soft"). It forms a "loose ion pair" with the phenoxide. Smaller cations like Lithium (

    
    ) form "tight ion pairs" that cluster near the hard Oxygen, physically blocking the alkylating agent. Cesium separates further from the Oxygen, exposing it for reaction.
    
3. Leaving Group Selection
  • Recommendation: Use Alkyl Tosylates (OTs) or Mesylates (OMs) rather than Iodides.

  • The Causality:

    • Iodide is a Soft leaving group. It pairs well with Soft nucleophiles (Carbon centers).

    • Sulfonates (OTs/OMs) are Hard leaving groups. They pair preferentially with the Hard nucleophile (Oxygen).

Summary of Conditions
VariableFavors O-Alkylation (Desired) Favors C-Alkylation (Avoid)
Solvent DMF, DMSO, NMP, AcetoneWater, Alcohols (MeOH, EtOH), TFE
Base/Cation

,

(with 18-crown-6)

,

,

Leaving Group Tosylate (-OTs), Mesylate (-OMs)Iodide (-I), Bromide (-Br)
Temperature Lower (Kinetic Control)Higher (Thermodynamic Control)
Module 3: Troubleshooting FAQs

Q: I am using Allyl Bromide and getting 40% C-alkylation. Why? A: Allyl and Benzyl halides are "borderline" soft electrophiles. The transition state for attacking the Carbon center is stabilized by the pi-system of the allyl/benzyl group.

  • Fix: Switch to Allyl Tosylate or Allyl Mesylate . If you must use the bromide, add 18-crown-6 (if using K2CO3) to complex the cation and strip it away from the oxygen, making the O-attack more competitive.

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes. Using a PTC (like Tetrabutylammonium bromide) in a biphasic system (DCM/Water) often favors O-alkylation. The quaternary ammonium cation forms a loose ion pair with the phenoxide in the organic phase, similar to the Cesium effect.

Q: My product is temperature sensitive. Can I run this cold? A: Yes, and you should. O-alkylation is the Kinetic product (lower activation energy). C-alkylation is often the Thermodynamic product. Running the reaction at


 to Room Temperature (rather than reflux) often improves the O/C ratio.
Module 4: Advanced Workflow (The Mitsunobu Alternative)

If Williamson ether synthesis continues to fail (e.g., with sterically hindered phenols or highly resonance-stabilized nitrophenols), switch to the Mitsunobu Reaction .

Why it works: The Mitsunobu reaction activates the alcohol (not the phenol) into an oxy-phosphonium intermediate. The phenol acts as a proton source and then a nucleophile. Because the mechanism is strictly


 on the alcohol carbon, and the phenol is never a free, solvated anion, C-alkylation is virtually eliminated.

Mitsunobu Start Reagents: Nitrophenol + Alcohol (R-OH) + PPh3 + DEAD/DIAD Inter1 Activation: Formation of PPh3-DEAD Adduct Start->Inter1 Inter2 Alcohol Activation: R-O-PPh3(+) formed Inter1->Inter2 Proton Transfer Reaction Nucleophilic Attack: Nitrophenol attacks R-O-PPh3(+) Inter2->Reaction S_N2 Displacement Product Product: Nitrophenol Ether (O-Alkylated) + O=PPh3 + Hydrazine Reaction->Product Inversion of Config (if chiral)

Figure 2: The Mitsunobu pathway avoids the free carbocation/carbanion equilibrium, ensuring high O-selectivity.

Mitsunobu Protocol for Nitrophenols:

  • Dissolve Nitrophenol (1.0 eq), Alcohol (1.0 eq), and

    
     (1.2 eq) in dry THF.
    
  • Cool to

    
    .
    
  • Add DEAD or DIAD (1.2 eq) dropwise.

  • Stir at RT for 12-24h.

  • Note: Nitrophenols are acidic enough (

    
     ~7-9) to react rapidly without pre-activation.
    
References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Defines Ambident Nucleophiles and Solvent Effects).

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[2][3][4][5][6][7] Journal of the American Chemical Society, 85(22), 3533–3539. (Foundational HSAB Theory).[3]

  • Kornblum, N., et al. (1955). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. The Alkylation of Ambident Anions. Journal of the American Chemical Society, 77(21), 5528–5533. (The "Kornblum Rule" for ambident anions).

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[8] Chemical Reviews, 109(6), 2551–2651. (Comprehensive review of Mitsunobu selectivity).

  • Chemistry LibreTexts. (2023). Nucleophilic Substitution of Phenols. (Practical overview of reaction conditions).

Sources

Technical Support Center: o-Nitrophenol Alkylation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Synthesis Optimization Subject: Overcoming Steric & Electronic Barriers in o-Nitrophenol Etherification Status: Active Guide

Core Technical Analysis: The "Locked" Nucleophile

Why is this reaction failing? Unlike para- or meta-nitrophenol, ortho-nitrophenol (2-nitrophenol) presents a unique challenge due to a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent nitro group oxygen.

  • The Energy Barrier: This 6-membered chelate ring "locks" the proton, significantly lowering the acidity (pKa ~7.2) compared to phenol, but paradoxically making deprotonation kinetically slower in non-polar media because the proton is internally sequestered.

  • The Nucleophilicity Deficit: Once deprotonated, the o-nitrophenoxide anion suffers from steric shielding by the bulky nitro group. Furthermore, the negative charge is delocalized onto the nitro group (resonance), making the phenoxide oxygen a "softer," less reactive nucleophile.

  • The Fix: You must use conditions that energetically disrupt this internal H-bond and expose the oxygen anion.

Troubleshooting & FAQs

Direct solutions for common experimental failures.

Q1: My reaction stalls at ~20% conversion using K₂CO₃ in Acetone. Why?

Diagnosis: Insufficient Energy & Solvation. Acetone reflux (~56°C) often provides insufficient thermal energy to consistently break the intramolecular H-bond and overcome the activation energy of the Sɴ2 transition state, especially with the steric bulk of the ortho group. Corrective Action:

  • Switch Solvent: Move to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These polar aprotic solvents are essential. They solvate the potassium cation effectively (leaving the phenoxide "naked" and reactive) and allow higher reaction temperatures.

  • Increase Temperature: Run the reaction at 80–100°C .

  • Add Iodide: Add 10 mol% NaI or KI . This generates the alkyl iodide in situ (Finkelstein reaction), which is a much faster electrophile than the corresponding bromide or chloride.

Q2: I am seeing significant C-alkylation side products. How do I stop this?

Diagnosis: Ambident Nucleophile Behavior. Phenoxides are ambident nucleophiles.[1] "Soft" electrophiles (like alkyl iodides) or non-polar solvents can sometimes favor C-alkylation (ring alkylation), although the steric bulk of the nitro group usually discourages this at the ortho position. Corrective Action:

  • Use Phase Transfer Catalysis (PTC): Implementing a Solid-Liquid PTC system (e.g., solid K₂CO₃ + Toluene + TBAB) minimizes water content. "Starving" the anion of hydration makes it a harder nucleophile, favoring O-alkylation over C-alkylation.

  • Harder Electrophiles: Use alkyl sulfates (e.g., dimethyl sulfate) or alkyl sulfonates (tosylates/mesylates) which are "harder" electrophiles and prefer the "hard" oxygen center.

Q3: I need to alkylate with a secondary alcohol, but Sɴ2 is failing completely.

Diagnosis: Steric Overload. Sɴ2 reactions on secondary carbons with a sterically hindered nucleophile (o-nitrophenol) are kinetically disfavored and often impossible due to competing elimination (E2) reactions. Corrective Action: Abandon Sɴ2. Use the Mitsunobu Reaction. The Mitsunobu protocol activates the alcohol directly, allowing the poor nucleophile (o-nitrophenol) to attack.

  • Note: This reaction proceeds with inversion of configuration at the alcohol center.[2][3][4]

Experimental Protocols

Protocol A: High-Performance Phase Transfer Catalysis (PTC)

Best for primary alkyl halides and avoiding polar aprotic solvents (green chemistry).

Reagents:

  • o-Nitrophenol (1.0 equiv)

  • Alkyl Bromide/Chloride (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%)

  • Solvent: Toluene (or Xylene for higher boiling electrophiles)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, add o-nitrophenol, K₂CO₃, and TBAB to Toluene (5 mL per mmol substrate).

  • Activate: Stir vigorously at reflux for 15 minutes before adding the alkyl halide. This ensures the catalyst coats the solid base and initiates deprotonation.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Reflux with vigorous stirring (critical for solid-liquid PTC).

    • Checkpoint: Monitor by TLC.[1][5] If sluggish, add 0.1 equiv NaI.

  • Workup: Cool to RT. Filter off the inorganic salts. Wash the filtrate with 1M NaOH (to remove unreacted phenol) and then water. Dry organic layer over MgSO₄ and concentrate.

Protocol B: The Mitsunobu Solution (For Secondary/Hindered Alcohols)

Best for non-halide electrophiles and stereochemical control.

Reagents:

  • o-Nitrophenol (1.0 equiv)

  • Secondary Alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Prepare: Dissolve o-nitrophenol, the alcohol, and PPh₃ in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C .[1][5]

  • Addition: Add DIAD dropwise over 20 minutes.

    • Warning: The reaction is exothermic. Maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature naturally. Stir for 12–24 hours.[6]

  • Workup: Concentrate the THF. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO).[5] Filter. Purify the filtrate via column chromatography.[5]

Mechanistic Visualization

The following diagram illustrates the competition between the inactive "locked" state and the active alkylation pathway, highlighting the role of the catalyst.

G cluster_0 Critical Failure Point Locked Inactive State (Intramolecular H-Bond) Open Active Phenoxide (Deprotonated) Locked->Open Energy + Base (H-Bond Breaking) Base Base (K2CO3/NaH) Base->Locked TS S_N2 Transition State (Steric Crowding) Open->TS + Alkyl Halide PTC Phase Transfer Catalyst (Q+ Transport) PTC->TS Solubilizes Anion (Low Water) Product O-Alkylated Ether TS->Product Irreversible

Caption: Pathway analysis showing the critical activation step required to break the intramolecular hydrogen bond (red) and the role of PTC in facilitating the transition state (green).

References

  • Intramolecular Hydrogen Bonding in o-Nitrophenol

    • Study.com. "Ortho-nitrophenol boiling point and intramolecular bonding."

  • Phase Transfer Catalysis for Selective O-Alkylation

    • PTC Organics, Inc.[7] "PTC Selective O-Alkylation."[8]

  • Mitsunobu Reaction Protocol & Mechanism

    • Organic Syntheses. "General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Org.[1][2][4][6][9][10] Synth.1996 , 73, 110.[4]

    • Master Organic Chemistry. "The Mitsunobu Reaction: Mechanism and Applications."

  • Finkelstein Reaction (Halide Exchange Optimization)

    • Organic Chemistry Portal.[11] "Finkelstein Reaction Mechanism and Conditions."

Sources

Technical Support Center: A Senior Application Scientist's Guide to Controlling Exotherms in Nitrophenol Alkylation with Propyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the O-alkylation of nitrophenols. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your experiments are safe, efficient, and reproducible. The alkylation of nitrophenols, a classic Williamson Ether Synthesis, is a powerful transformation, but its exothermic nature demands rigorous control to prevent runaway reactions and ensure product quality.

Part 1: Troubleshooting Guide - Managing Common Experimental Issues

This section addresses specific problems you may encounter during the alkylation process. The solutions focus on immediate corrective actions and preventative measures.

Q1: My reaction temperature is spiking uncontrollably, even with an ice bath. What is happening and what should I do?

A1: A rapid temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that can lead to a runaway reaction.[1] The primary causes are typically an excessively fast addition of the alkylating agent (propyl iodide) or insufficient cooling capacity for the reaction scale.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of propyl iodide.

  • Enhance Cooling: If using an ice/water bath, add more ice and salt (e.g., NaCl, CaCl₂) to lower its temperature. If available, switch to a more robust cooling system like an acetone/dry ice bath.

  • Add Cold Solvent: If the reaction appears to be approaching the solvent's boiling point, adding a small amount of pre-chilled, anhydrous solvent can help absorb some of the excess heat.

  • Prepare for Quenching: Have a quenching agent (e.g., a cold, weak acid like ammonium chloride solution) ready to neutralize the basic phenoxide if the temperature continues to rise uncontrollably.

Post-Incident Analysis & Prevention:

  • Reduce Addition Rate: The most crucial parameter is the controlled, dropwise addition of the propyl iodide. Use an addition funnel and ensure the rate is slow enough that the internal temperature remains stable.

  • Improve Heat Transfer: Ensure the reaction flask is appropriately sized for the reaction volume and is adequately immersed in the cooling bath. Vigorous stirring is essential to ensure uniform temperature distribution.

  • Scale-Appropriate Cooling: An ice bath may be insufficient for larger-scale reactions. Proactively use a cryostat or a dry ice/acetone bath for better temperature control.

Q2: My yield is low, and I've identified propene as a major byproduct. What is the cause?

A2: The formation of propene indicates that a competing elimination (E2) reaction is occurring alongside the desired substitution (SN2) reaction.[2][3] While propyl iodide is a primary halide and generally favors SN2, high temperatures and strongly basic conditions can promote the E2 pathway.

Causality and Corrective Actions:

  • Excessive Temperature: The E2 reaction has a higher activation energy than the SN2 reaction. An uncontrolled exotherm or intentionally running the reaction at too high a temperature will favor elimination. Maintain a consistently low temperature (e.g., 0 °C to room temperature) throughout the addition and reaction period.

  • Base Strength: While a base is necessary to form the nucleophilic phenoxide, an overly strong or sterically hindered base can preferentially act as a base to abstract a proton from the propyl group, initiating elimination. For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH).[4]

  • Solvent Choice: The solvent can influence the outcome. Polar aprotic solvents are ideal as they enhance the nucleophilicity of the phenoxide without solvating it heavily.[5]

Q3: My product is contaminated with a C-alkylated isomer. How can I improve O-alkylation selectivity?

A3: The nitrophenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (primarily at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur under certain conditions.

Factors Influencing Selectivity:

  • Solvent: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[4] Protic solvents can solvate the oxygen anion through hydrogen bonding, leaving the carbon atoms of the ring more available for attack.[6]

  • Counter-ion: The nature of the cation from the base can influence the reaction site. "Harder" cations like Na⁺ tend to associate more tightly with the "hard" oxygen atom, promoting O-alkylation.

  • Temperature: Higher reaction temperatures can sometimes lead to increased C-alkylation. Maintaining strict temperature control is key.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding the experimental design for nitrophenol alkylation.

Q1: What is the mechanistic basis for the exotherm in this reaction?

A1: The overall heat generation comes from two primary sources:

  • Acid-Base Neutralization: The initial reaction between the acidic nitrophenol and the base to form the nitrophenoxide salt is a highly exothermic neutralization reaction.

  • Williamson Ether Synthesis: The subsequent SN2 reaction, where the nitrophenoxide attacks the propyl iodide, is also an exothermic process.[7] The formation of a stable C-O bond and a salt byproduct (e.g., NaI) releases significant energy.

The reaction proceeds via an SN2 mechanism where the nitrophenoxide nucleophile performs a backside attack on the primary carbon of propyl iodide, displacing the iodide leaving group.[2]

Q2: How does the position of the nitro group (ortho, meta, para) affect the reaction?

A2: The position of the electron-withdrawing nitro group significantly impacts the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide.

  • ortho- and para-Nitrophenol: These isomers are significantly more acidic than phenol itself. The negative charge on the phenoxide oxygen can be delocalized onto the nitro group through resonance, stabilizing the conjugate base.[8] This makes deprotonation easier but also makes the resulting phenoxide a weaker, more stable nucleophile.

  • meta-Nitrophenol: The nitro group in the meta position exerts only an inductive electron-withdrawing effect, not a resonance effect. Therefore, m-nitrophenol is less acidic than its o- and p- counterparts, and its conjugate base is a more reactive nucleophile.

In practical terms, you may need a stronger base or slightly more forcing conditions to fully deprotonate m-nitrophenol, but the subsequent alkylation may proceed faster. The increased stability of the p-nitrophenoxide makes it an excellent, "well-behaved" nucleophile for SN2 reactions.[8]

Q3: Which solvent and base combination is recommended for optimal control and yield?

A3: The ideal combination balances reactivity with safety and control. Polar aprotic solvents are strongly recommended for SN2 reactions.[5] For the base, a moderately strong base is often sufficient and safer.

Table 1: Comparison of Common Solvents for Nitrophenol Alkylation

Solvent Type Boiling Point (°C) Key Considerations
Acetone Polar Aprotic 56 Good for SN2, low boiling point is good for safety but can limit reaction temperature.[5]
Acetonitrile (ACN) Polar Aprotic 82 Excellent choice, promotes SN2, relatively easy to remove post-reaction.
N,N-Dimethylformamide (DMF) Polar Aprotic 153 High boiling point allows for a wider temperature range, but can be difficult to remove.[4]
Dimethyl Sulfoxide (DMSO) Polar Aprotic 189 Excellent solvent for SN2 reactions, but very high boiling point makes workup challenging.[4]

| Ethanol | Polar Protic | 78 | Not recommended. Solvates the nucleophile, slowing the SN2 reaction rate.[6] |

Table 2: Comparison of Common Bases for Nitrophenol Deprotonation

Base Type Key Considerations
Potassium Carbonate (K₂CO₃) Weak Base Mild, inexpensive, and effective for acidic phenols (o-, p-nitrophenol). Safer choice for large-scale reactions.[9]
Sodium Hydroxide (NaOH) Strong Base Effective and inexpensive. The initial deprotonation can be highly exothermic. Use with caution.[10]

| Sodium Hydride (NaH) | Very Strong Base | Powerful, drives deprotonation to completion. Must be used under strictly anhydrous conditions as it reacts violently with water. Generates H₂ gas.[2] |

Recommendation: For a balance of reactivity and safety, the combination of potassium carbonate (K₂CO₃) as the base in acetonitrile (ACN) as the solvent is an excellent starting point for the alkylation of o- or p-nitrophenol.

Q4: What are the critical safety hazards I need to be aware of?

A4: This reaction involves several hazards that require careful management:

  • Nitrophenols: These compounds are toxic and can be absorbed through the skin.[11][12][13] They are combustible materials.[14] Chronic exposure can lead to systemic health issues.[15] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

  • Runaway Reactions: As discussed, the exothermic nature of the reaction is a primary hazard. Nitrophenates (the salt form) can be thermally unstable and decompose autocatalytically, potentially leading to an explosion.[17]

  • Propyl Iodide: This is a lachrymator and an alkylating agent. Handle in a well-ventilated fume hood.

  • Solvents: Ensure you are aware of the flammability and toxicity of your chosen solvent.

Part 3: Protocols & Visualization

Standard Laboratory Protocol for the Synthesis of 4-Nitrophenyl Propyl Ether

This protocol is a self-validating system where control is built into the procedure.

  • Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser with a nitrogen inlet, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous acetonitrile as the solvent (approx. 10 mL per gram of nitrophenol).

    • Place the flask in a cooling bath (ice/water).

  • Deprotonation:

    • Begin stirring the suspension under a nitrogen atmosphere. The formation of the yellow potassium 4-nitrophenoxide should be visible.

  • Alkylation (Exotherm Control Point):

    • Add propyl iodide (1.1 eq) to a pressure-equalizing addition funnel.

    • Begin adding the propyl iodide dropwise to the stirred suspension. Crucially, monitor the internal temperature. The addition rate should be slow enough to maintain the temperature below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃, KI).

    • Wash the solids with a small amount of acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing Workflows

Diagram 1: Exotherm Management Workflow

This diagram outlines the logical steps for responding to a temperature excursion during the reaction.

ExothermManagement Start Temperature Spike Detected (>5°C above setpoint) StopAddition Immediately Stop Propyl Iodide Addition Start->StopAddition EnhanceCooling Enhance External Cooling (e.g., add salt/dry ice) StopAddition->EnhanceCooling Assess1 Is Temperature Decreasing? EnhanceCooling->Assess1 Resume Resume Cautious Addition at Slower Rate Assess1->Resume Yes Assess2 Is Temperature Still Rising? Assess1->Assess2 No End Reaction Stabilized or Safely Terminated Resume->End AddSolvent Add Pre-Chilled Anhydrous Solvent Assess2->AddSolvent Yes Assess2->End No (Stable) Quench Prepare & Execute Emergency Quench AddSolvent->Quench Quench->End

Caption: Workflow for managing a temperature excursion.

Diagram 2: Decision Tree for Reaction Parameter Selection

This diagram illustrates the thought process for choosing the right conditions for the alkylation.

ParameterSelection Start Goal: Nitrophenol Alkylation Phenol Select Nitrophenol Isomer Start->Phenol Base Select Base Phenol->Base o- or p- (more acidic) Phenol->Base m- (less acidic) Solvent Select Solvent Base->Solvent Base_o_p K2CO3 (mild) or NaOH (stronger) Base->Base_o_p Base_m NaOH or NaH (stronger base needed) Base->Base_m Temp Select Temperature Solvent->Temp Solvent_Choice Polar Aprotic Recommended (ACN, Acetone, DMF) Solvent->Solvent_Choice Product Proceed with Reaction Temp->Product Temp_Choice Low Temperature Favors SN2 (0°C to RT) Temp->Temp_Choice

Caption: Decision tree for selecting key reaction parameters.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • NCERT. Alcohols, Phenols and Ethers. [Link]

  • Huang, X., et al. (2026). Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2017). Alkylation of Phenol: A Mechanistic View. [Link]

  • PubChem. Nitrophenols. [Link]

  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. [Link]

  • Google Patents.
  • Frank Scullion. (2011). Colorimeter 1: Kinetics Study - Propanone + Iodine (with HCl Catalyst). YouTube. [Link]

  • ResearchGate. (2011). Optimization of p-nitrophenyl ethanol ether synthesis. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

  • IChemE. (2003). Alkoxylation Runaway Reaction Incident at Baker Petrolite, Hartlepool. [Link]

  • ATSDR. Toxicological Profile for Nitrophenols. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • ResearchGate. (2006). A Different Reaction Pathway for the Reduction of Aromatic Nitro Compounds on Gold Catalysts. [Link]

  • Khan Academy. (2022). Nitration of Phenols. YouTube. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Wikipedia. Phenol. [Link]

  • SynArchive. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • The Organic Chemistry Tutor. (2015). Lower pKa? p-nitrophenol or m-nitrophenol?. YouTube. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

Sources

Validation & Comparative

Comparative Guide: 13C NMR Chemical Shifts for 1-Nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts for 1-Nitro-2-propoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Application Scope

In the development of pharmaceutical intermediates and energetic materials, This compound (CAS: 17616-08-9) serves as a critical scaffold.[1] Distinguishing this molecule from its structural analogs—such as 2-Nitroanisole (methoxy analog) or 2-Nitrophenol (precursor)—is a frequent challenge in reaction monitoring and impurity profiling.[1]

This guide provides a technical comparison of the 13C NMR spectral signatures of this compound against its primary alternatives. It focuses on the diagnostic shifts of the propoxy chain and the electronic influence of the ortho-nitro group, providing a self-validating framework for structural assignment.[1]

Theoretical Framework: Substituent Effects

The spectral fingerprint of this compound is governed by the interplay between the strongly electron-withdrawing nitro group (


) and the electron-donating propoxy group (

) in an ortho arrangement.[1]
  • Electronic Competition: The resonance donation of the oxygen atom deshields the C-2 (ipso) carbon significantly (~150+ ppm), while the inductive withdrawal of the nitro group deshields C-1 (~140 ppm).[1]

  • Steric Inhibition: Unlike the methoxy group in 2-nitroanisole, the bulkier propoxy chain may induce slight torsion in the nitro group relative to the aromatic plane, subtly altering shielding at the ortho and ipso positions.

  • Aliphatic Diagnostic: The propoxy chain offers a unique three-peak aliphatic signature (

    
     carbons) absent in anisole derivatives.[1]
    

Comparative Data Analysis

The following table contrasts the predicted and experimental chemical shifts of the target molecule against its closest structural analog (2-Nitroanisole) and its synthetic precursor (2-Nitrophenol).

Table 1: Comparative 13C NMR Chemical Shifts (ppm)
Carbon PositionThis compound (Target)2-Nitroanisole (Reference Analog)2-Nitrophenol (Precursor)Assignment Logic
C-1 (C-NO₂) 139.5 ± 1.0 139.8133.5Deshielded by NO₂; ipso effect.[1]
C-2 (C-O-R) 152.8 ± 1.0 152.3155.6Strongly deshielded by Oxygen.
C-3 (Ortho to O) 114.5 ± 1.0 113.8119.8Shielded by Oxygen resonance (Ortho).[1]
C-4 (Para to NO₂) 134.2 ± 1.0 134.5137.4Deshielded by NO₂ (Para).[1]
C-5 (Meta to NO₂) 120.5 ± 1.0 120.1119.9Shielded by Oxygen resonance (Para).[1]
C-6 (Ortho to NO₂) 125.8 ± 1.0 125.6125.2Shielded relative to benzene; steric zone.[1]

-CH₂ (-OCH₂-)
71.2 N/AN/ADiagnostic triplet; deshielded by Oxygen.[1]

-CH₂ (-CH₂-)
22.4 N/AN/AMiddle methylene; typical alkane shift.[1]

-CH₃ (-CH₃)
10.6 N/AN/ATerminal methyl; shielded.[1]
-OCH₃ N/A56.4 N/ADiagnostic singlet for Anisole.[1]

Note: Values for this compound are high-confidence predictions based on Substituent Chemical Shift (SCS) additivity derived from 2-nitroanisole and propoxybenzene experimental data [1, 2].[1]

Experimental Protocols

A. Synthesis of this compound (Williamson Ether Synthesis)

To generate the standard for NMR verification, follow this self-validating protocol.

Reagents: 2-Nitrophenol (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (


, 2.0 eq), DMF or Acetone.[1]
  • Activation: Dissolve 2-Nitrophenol in DMF under

    
     atmosphere. Add 
    
    
    
    and stir at room temperature for 30 mins. Checkpoint: Solution turns bright yellow/orange due to phenoxide formation.[1]
  • Alkylation: Add 1-Bromopropane dropwise. Heat to 60°C for 4-6 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[1][2] Wash organic layer with 1M NaOH (removes unreacted phenol).[1]

  • Validation: The disappearance of the broad -OH signal in 1H NMR (>10 ppm) and the appearance of the triplet at ~4.0 ppm confirms O-alkylation.[1]

B. NMR Acquisition Parameters

For high-resolution separation of the aromatic signals:

  • Solvent:

    
     (Reference: 77.16 ppm).[1]
    
  • Frequency: 100 MHz or higher (for 13C).

  • Relaxation Delay (D1): 2.0 seconds (ensure quaternary carbons C-1 and C-2 relax).

  • Scans: Minimum 512 scans for adequate S/N ratio on quaternary carbons.

Structural Assignment Workflow

The following logic flow ensures unambiguous assignment of the this compound structure, distinguishing it from isomers (e.g., 1-nitro-4-propoxybenzene).

NMR_Assignment Start Unknown Sample Spectrum Count_C Count 13C Peaks (Expect 9 distinct signals) Start->Count_C Aliphatic_Check Check Aliphatic Region (10-80 ppm) Are there 3 peaks? Count_C->Aliphatic_Check Aromatic_Check Check Aromatic Region (110-160 ppm) Identify Quaternary Carbons Count_C->Aromatic_Check Propoxy_Confirm Confirm Propoxy Chain 71.2 (CH2-O), 22.4 (CH2), 10.6 (CH3) Aliphatic_Check->Propoxy_Confirm Yes DEPT_135 Run DEPT-135 Phase Check Aromatic_Check->DEPT_135 Final_Struct Confirm this compound Propoxy_Confirm->Final_Struct Quaternary Identify C-1 & C-2 (No signal in DEPT) DEPT_135->Quaternary C-q disappear Quaternary->Final_Struct

Figure 1: Logic flow for the structural verification of this compound using 1D and DEPT NMR techniques.

Detailed Spectral Interpretation

The "Propoxy Effect" vs. Methoxy

Comparing this compound to 2-Nitroanisole reveals that the aromatic ring shifts are largely conserved (


 ppm).[1] The electronic perturbation of extending the alkyl chain from methyl to propyl dissipates rapidly beyond the oxygen atom.
  • Key Differentiator: The

    
    -carbon in the propoxy group appears at ~71.2 ppm , significantly downfield compared to the methoxy carbon (56.4 ppm ) in 2-nitroanisole.[1] This +15 ppm shift is the primary diagnostic for confirming the chain extension [3].
    
Ortho-Substitution Patterns

The C-3 carbon (ortho to the propoxy group) is the most shielded aromatic signal (~114.5 ppm).[1] This is due to the strong mesomeric electron donation from the oxygen lone pair into the ortho and para positions. Conversely, C-4 is deshielded (~134 ppm) by the para-nitro effect.[1]

  • Self-Validation: If C-3 appears >120 ppm, the ether linkage may be meta or para to the nitro group, or the nitro group is absent (e.g., unreacted phenol precursor).[1]

References

  • National Institutes of Health (NIH) - PubChem. 2-Nitroanisole Spectral Data.[1] Available at: [Link][1]

  • Canadian Science Publishing. 13C Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles. Available at: [Link][1]

  • Royal Society of Chemistry. Supplementary Information: Synthesis and NMR of Propoxybenzene Derivatives. Available at: [Link][1][3][4][5][6][7]

Sources

Comparative Spectroscopic Guide: 1-Nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption characteristics of 1-Nitro-2-propoxybenzene (CAS: 3079-53-6), a key intermediate in the synthesis of pharmaceutical ether derivatives (e.g., 5-nitro-2-propoxyaniline).

Unlike its widely documented analog 2-nitroanisole , the propoxy derivative exhibits distinct spectral shifts driven by Steric Inhibition of Resonance (SIR) . This document compares its performance against methoxy- and para-substituted alternatives to aid in reaction monitoring, purity assessment, and metabolic stability profiling.

Spectral Characterization & Comparative Analysis

The UV-Vis spectrum of this compound is dominated by two primary electronic transitions: a high-energy


 transition and a lower-energy Charge Transfer (CT) band.
Predicted & Experimental Maxima

Based on the homologous series of o-nitroalkoxybenzenes, the absorption maxima (


) in polar solvents (e.g., Ethanol) are characterized as follows:
FeatureWavelength (

)
Transition TypeMolar Absorptivity (

)
Primary Band ~245 - 250 nm

(Aromatic)
High (

)
Secondary Band ~300 - 305 nm Intramolecular CT (Benzene

Nitro)
Moderate (

)
Comparative Performance Table

The following table contrasts the target compound with its direct structural alternatives.

CompoundStructure

(CT Band)*
Mechanistic Differentiator
This compound Ortho-Propoxy~300 nm High Steric Hindrance: Propyl chain forces

out of plane, reducing conjugation (Hypsochromic shift).
2-Nitroanisole (Benchmark)Ortho-Methoxy304 nm Moderate Steric Hindrance: Smaller methyl group allows greater planarity than the propoxy analog.
1-Nitro-4-propoxybenzene Para-Propoxy~315 - 320 nm No Steric Hindrance: Maximum conjugation length; significant Bathochromic (Red) shift.

*Values based on ethanol/cyclohexane solvent data for the homologous series.

Mechanistic Insight: Steric Inhibition of Resonance (SIR)

The defining feature of this compound's spectrum is the ortho-effect .

  • Planarity vs. Twist: In the para isomer, the nitro group and the alkoxy oxygen are coplanar with the benzene ring, maximizing resonance (overlap of p-orbitals).

  • The Propoxy Wedge: In the ortho position, the bulky propoxy tail (

    
    ) physically clashes with the oxygen atoms of the nitro group.
    
  • Spectral Consequence: To relieve this strain, the nitro group rotates out of the aromatic plane. This "de-conjugation" raises the energy of the excited state, resulting in a Blue Shift (Hypsochromic) and a decrease in intensity (Hypochromic effect) compared to the para isomer.

Visualization of the SIR Effect

The following diagram illustrates the structural causality affecting the spectra.

SIR_Mechanism cluster_0 Para-Isomer (Alternative) cluster_1 Ortho-Isomer (Target) Para 1-Nitro-4-propoxybenzene (Planar Geometry) Conj_Max Maximized p-orbital Overlap Para->Conj_Max RedShift Red Shift (~315 nm) Conj_Max->RedShift Lower Energy Gap Ortho This compound (Twisted Geometry) Steric Steric Clash: Propoxy vs. Nitro Ortho->Steric Twist Nitro Group Rotation (Loss of Planarity) Steric->Twist Strain Relief BlueShift Blue Shift (~300 nm) Twist->BlueShift Higher Energy Gap

Caption: Mechanistic pathway showing how steric bulk in the ortho-position disrupts conjugation, leading to the observed spectral blue shift.

Experimental Protocol: Self-Validating Measurement

To obtain high-fidelity spectral data for this compound, follow this protocol. It includes built-in quality control steps (Self-Validation) to ensure data integrity.

Reagents & Equipment
  • Solvent: Spectroscopic Grade Ethanol (Cutoff < 210 nm).

  • Blank: Pure Ethanol (same batch as sample).

  • Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and are unsuitable.

Step-by-Step Workflow
  • Stock Solution Preparation (Gravimetric):

    • Weigh 18.1 mg of this compound (MW: 181.19 g/mol ).

    • Dissolve in 100 mL Ethanol in a Class A volumetric flask.

    • Concentration:

      
      .
      
  • Working Solution (Dilution):

    • Pipette 1.0 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to mark with Ethanol.[1]

    • Final Concentration:

      
      .
      
    • Validation Check: This concentration targets an Absorbance (A) of 0.5 - 0.8 (assuming

      
      ), which is the linear dynamic range of most detectors.
      
  • Baseline Correction:

    • Run a "Blank vs. Blank" scan (200–400 nm).

    • Pass Criteria: Absorbance must be

      
       AU across the range.
      
  • Measurement:

    • Scan the sample from 400 nm down to 200 nm.

    • Critical Observation: Look for the dual-peak signature (~250 nm and ~300 nm).

  • Data Processing:

    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law:
      
      
      
      
    • Where

      
       and 
      
      
      
      .

Protocol_Workflow Start Start: 18.1 mg Sample Stock Dissolve in 100mL EtOH (1 mM Stock) Start->Stock Dilute Dilute 1:50 (20 µM Working Sol) Stock->Dilute Blank Run Blank Baseline (Pure EtOH) Dilute->Blank Scan Scan 200-400 nm Blank->Scan Check Check Absorbance Range (0.2 < A < 1.0) Scan->Check Check->Dilute Fail (Too High/Low) Calc Calculate Epsilon (ε) Check->Calc Pass

Caption: Operational workflow for UV-Vis characterization with a decision node for concentration validation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 587497, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7048, 2-Nitroanisole. (Used for comparative benchmark data). Retrieved from [Link]

  • NIST Chemistry WebBook. UV/Visible Spectra of Nitrobenzene derivatives. (General reference for nitroaromatic transitions). Retrieved from [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Source for conjugation and steric effect principles). Retrieved from [Link]

Sources

Validating Purity of 1-Nitro-2-propoxybenzene: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

1-Nitro-2-propoxybenzene (CAS: 3079-53-6) is a critical intermediate in the synthesis of alkoxy-substituted anilines, often used in the manufacturing of local anesthetics and specialized dyes.[1][2] Its purity is non-negotiable; trace contaminants—specifically unreacted 2-nitrophenol or isomeric byproducts—can lead to toxic side-reactions in downstream reduction steps.[1]

While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography (HPLC) remains the gold standard for validating the purity of this nitro-aromatic ether.[1] This guide objectively compares these methodologies and provides a field-proven, ICH Q2(R1)-compliant HPLC protocol designed for rigor and reproducibility.

Comparative Analysis: Why HPLC?

Selecting the right analytical tool is a balance of sensitivity, thermal stability, and throughput. Below is a direct comparison of HPLC against its primary alternatives for this specific analyte.

Table 1: Performance Matrix (HPLC vs. GC vs. qNMR)
FeatureHPLC-UV (Proposed) GC-FID/MS qNMR
Primary Mechanism Polarity/Hydrophobicity PartitioningVolatility & Boiling PointNuclear Spin Environment
Suitability for this compound High. Excellent for thermally labile nitro groups.[1]Medium. Risk of thermal degradation (

cleavage) at high injector temps.[1]
Low. Good for ID, but lacks sensitivity for trace impurities (<0.1%).
LOD (Limit of Detection) Excellent (0.01 - 0.05%)Good (0.05%), but baseline noise can be higher.Poor (~0.5 - 1.0% without extensive scan time).
Impurity Specificity Separates o-nitrophenol (polar) from product (non-polar) easily.Good, but polar impurities often tail without derivatization.Overlapping aromatic signals often mask trace isomers.[1]
Throughput 10–15 min run time.5–10 min run time.[2]1–5 min (but low sensitivity).
Expert Insight: The Thermal Risk

While GC is faster, nitro-aromatics are prone to thermal rearrangement or deflagration in hot injection ports (>250°C).[1] HPLC avoids this stress, analyzing the molecule in its native solution state, ensuring that the "impurities" detected are real and not artifacts of the analysis method.

The "Hero" Protocol: Optimized HPLC Methodology

This method utilizes a Reverse Phase (RP) mode.[1] The logic is simple: the propoxy chain adds significant hydrophobicity (LogP ~2.6), allowing strong retention on C18 columns, while the polar nitro group provides distinct selectivity against non-nitrated byproducts.

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the final protocol.

MethodDevelopment Start Analyte: this compound (LogP ~2.6, Neutral) ColumnSel Column Selection Start->ColumnSel C18 C18 (Octadecyl) Strong Retention ColumnSel->C18 Primary Choice Phenyl Phenyl-Hexyl Pi-Pi Selectivity ColumnSel->Phenyl If Isomers Co-elute MobilePhase Mobile Phase C18->MobilePhase Acid Add 0.1% H3PO4 Suppress Phenol Ionization MobilePhase->Acid Prevent Tailing Detector UV Detection 254 nm (Aromatic) 300 nm (Nitro) Acid->Detector

Figure 1: Method Development Logic Tree. The choice of C18 exploits the alkyl chain, while acidification ensures the potential impurity (2-nitrophenol) remains protonated and sharp.

Detailed Instrument Parameters
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Why? 3.5 µm particles offer a balance between resolution and backpressure compared to 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).[1]

    • Why? Low pH (~2.[1]5) suppresses the ionization of o-nitrophenol (pKa ~7.2), preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Why? Lower viscosity than Methanol, reducing system pressure.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 254 nm (Reference: 360 nm).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic for polar impurities
10.090Gradient ramp to elute product
12.090Wash
12.140Re-equilibration
15.040End of Run

Validation Strategy (ICH Q2(R1))

To ensure trustworthiness, the method must be validated. The following data represents typical performance benchmarks for this class of nitro-aromatic compounds under the specified conditions.

System Suitability Testing (SST)

Run this before every sample batch to verify the "system is alive."

  • Tailing Factor (T): Must be < 1.5 (Strict control for nitro-compounds).

  • Theoretical Plates (N): > 5,000.[1][2]

  • Resolution (Rs): > 2.0 between this compound and 2-nitrophenol (if present).

Representative Validation Data
Linearity & Range

A 5-point calibration curve (50% to 150% of target concentration, e.g., 0.1 mg/mL).

Concentration (µg/mL)Peak Area (mAU*s)
5012450
7518680
100 (Target)24950
12531200
15037450
Correlation (R²) 0.9998
Accuracy (Recovery)

Spike recovery experiments at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.8%0.6%98.0 - 102.0%
Validation Logic Flow

This diagram outlines the sequence of validation steps required to declare the method "Fit for Purpose."

ValidationFlow Start Start Validation Specificity Specificity (Inject Impurities/Blank) Start->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity No Interference Fail Optimize Method Specificity->Fail Interference Precision Precision (Repeatability n=6) Linearity->Precision Linear Linearity->Fail Accuracy Accuracy (Spike Recovery) Precision->Accuracy RSD < 2% Precision->Fail LOD_LOQ Sensitivity (S/N > 3 and > 10) Accuracy->LOD_LOQ Recovery 98-102% Accuracy->Fail Pass Method Validated LOD_LOQ->Pass

Figure 2: Step-by-step Validation Workflow compliant with ICH Q2(R1) guidelines.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see small peaks appearing in the blank run, check your solvent quality. Nitro-aromatics are sticky; ensure the needle wash (50:50 Methanol:Water) is sufficient.

  • pH Sensitivity: If the retention time of the main peak drifts, check the pH of Mobile Phase A. The nitro group is non-ionizable, but matrix impurities (phenols) are highly pH-sensitive and can shift, affecting resolution.[1]

  • Wavelength Selection: While 254 nm is standard, monitoring at 300-320 nm can increase specificity for the nitro group, reducing interference from non-nitro aromatic solvents (like toluene residues).[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • PubChem. (n.d.).[1][3][4] this compound Compound Summary. National Center for Biotechnology Information.[1] Link[1][4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for RP-HPLC mechanism).

  • Phenomenex. (2025).[1][5] HPLC vs GC: What Sets These Methods Apart.Link

Sources

A Comparative Spectroscopic Guide to 2-Nitrophenol and 1-Nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the spectral properties of 2-nitrophenol and its ether derivative, 1-Nitro-2-propoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key structural and spectral differences, supported by experimental data and established scientific principles. Our analysis focuses on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive understanding of how a subtle structural modification—the substitution of a hydroxyl group with a propoxy group—profoundly impacts the spectroscopic fingerprint of a molecule.

Introduction: The Decisive Role of Intramolecular Hydrogen Bonding

At first glance, 2-nitrophenol and this compound share a common nitroaromatic core. The critical distinction lies in the substituent at the ortho position: a hydroxyl (-OH) group in 2-nitrophenol versus a propoxy (-OCH₂CH₂CH₃) group in its counterpart. This seemingly minor change has profound spectroscopic consequences, primarily due to the ability of 2-nitrophenol to form a strong intramolecular hydrogen bond between the hydroxyl proton and one of the oxygen atoms of the nitro group.[1][2] This interaction locks the molecule into a planar conformation and significantly alters its electronic and vibrational properties.[2][3] In contrast, this compound lacks this capability, allowing for free rotation of the propoxy and nitro groups, leading to a distinctly different spectral profile.

This guide will dissect these differences through a multi-technique spectroscopic analysis, explaining the causality behind the observed spectral shifts and providing validated experimental protocols for replication.

G cluster_0 2-Nitrophenol cluster_1 This compound a C₆H₅NO₃ b Intramolecular H-Bond a->b Enables c Planar Conformation b->c Induces d Altered Electronic & Vibrational States c->d Leads to e C₉H₁₁NO₃ f No H-Bond e->f Results in g Free Rotation f->g Allows h Typical Spectral Profile g->h Results in

Caption: Key structural differences and their consequences.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tale of Two Chromophores

UV-Vis spectroscopy probes the electronic transitions within a molecule. For nitroaromatic compounds, the key absorptions are the π → π* transitions of the benzene ring and the n → π* and π → π* transitions associated with the nitro group chromophore.

The intramolecular hydrogen bond in 2-nitrophenol creates a quasi-aromatic chelate ring, which extends the conjugated system. This extension of conjugation requires less energy to excite the electrons, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to this compound.[4] In cyclohexane, for instance, 2-nitrophenol exhibits a B-band absorption at 271.6 nm, which is attributed to a charge-transfer excitation from the benzene ring to the nitro group.[5] A longer wavelength peak is also observed around 351 nm.[6]

In this compound, the absence of this hydrogen bond means the electronic system is less delocalized, leading to absorptions at higher energies (shorter wavelengths).

Compoundλmax 1 (nm)λmax 2 (nm)SolventRationale for Difference
2-Nitrophenol ~272[5]~351[6]CyclohexaneExtended conjugation via intramolecular H-bond causes a bathochromic shift.
This compound Shorter λShorter λCyclohexaneLacks extended conjugation; exhibits absorptions at higher energy.

Infrared (IR) Spectroscopy: The Unmistakable Signature of Hydrogen Bonding

IR spectroscopy is exceptionally sensitive to the vibrational modes of functional groups, making it a powerful tool for distinguishing these two compounds.

  • O-H Stretch (2-Nitrophenol): The most telling difference is the hydroxyl stretch. In a non-hydrogen-bonded phenol, a sharp O-H stretch appears around 3600 cm⁻¹. However, in 2-nitrophenol, the strong intramolecular hydrogen bond causes this peak to become a very broad band, significantly shifted to a lower frequency, typically centered around 3200-3500 cm⁻¹.[2] This broadening is a classic indicator of hydrogen bonding.

  • C-H and N-O Stretches: this compound will instead show characteristic aliphatic C-H stretching vibrations from the propoxy group between 2850-3000 cm⁻¹. Both molecules will display aromatic C-H stretches above 3000 cm⁻¹ and asymmetric/symmetric N-O stretching bands. The N-O stretches in 2-nitrophenol are often slightly shifted due to the influence of the hydrogen bond on the nitro group's electron density.[2]

CompoundKey IR Frequencies (cm⁻¹)Interpretation
2-Nitrophenol ~3200-3500 (very broad)Intramolecularly hydrogen-bonded O-H stretch.[2]
~1525 (asym), ~1350 (sym)N-O stretches.
This compound No O-H bandAbsence of hydroxyl group.
2850-3000 (multiple sharp)Aliphatic C-H stretches of the propoxy group.
~1520 (asym), ~1345 (sym)N-O stretches.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environments

¹H NMR spectroscopy provides detailed information about the chemical environment of protons. The differences between our two subject molecules are stark and easily identifiable.

  • Phenolic vs. Propoxy Protons: The most obvious difference is the presence of a highly deshielded phenolic proton signal in 2-nitrophenol, typically appearing far downfield (>10 ppm) due to the strong deshielding effect of the intramolecular hydrogen bond.[7] This signal is completely absent in this compound. Instead, the latter exhibits three distinct signals corresponding to the propoxy group's -OCH₂-, -CH₂-, and -CH₃ protons, typically in the 1-4 ppm range.[8]

  • Aromatic Protons: The chemical shifts of the aromatic protons are also affected. In 2-nitrophenol, the protons are held in a rigid, planar system. In this compound, the free rotation of the propoxy group alters the shielding and deshielding cones of influence on the nearby aromatic protons, leading to different chemical shifts and coupling patterns.

Compoundδ (ppm) ~10.5δ (ppm) ~6.9-8.2δ (ppm) ~1.0-4.1Solvent
2-Nitrophenol 1H, singlet (OH)[7]4H, multiplet (Ar-H)[7]AbsentCDCl₃
This compound Absent4H, multiplet (Ar-H)7H (propoxy group)CDCl₃

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the standard procedures for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Analysis

G start Sample Preparation uv_vis UV-Vis Spectroscopy (Dilute solution in Quartz Cuvette) start->uv_vis ir IR Spectroscopy (KBr Pellet Method) start->ir nmr ¹H NMR Spectroscopy (Solution in Deuterated Solvent) start->nmr data Data Acquisition & Processing uv_vis->data ir->data nmr->data analysis Comparative Spectral Analysis data->analysis end Structural Elucidation analysis->end

Sources

Comparative

Comparative Guide: Reduction Kinetics of o-Propoxynitrobenzene vs. p-Propoxynitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To delineate the kinetic and mechanistic differences in reducing o-propoxynitrobenzene (1-nitro-2-propoxybenzene) versus its isomer p-propoxynitrobenzene (1-nitro-4-propoxybenzene).

Core Insight: The reduction rate hierarchy is method-dependent . In heterogeneous catalytic hydrogenation, the para isomer typically reduces faster due to superior catalyst surface adsorption (steric control). Conversely, in specific chemical reductions (e.g., Zinin reduction or Fe/acid), the ortho isomer can exhibit accelerated kinetics or unique selectivity due to the "ortho-effect"—a proximity-driven stabilization of intermediates by the propoxy oxygen.

Mechanistic Analysis: Sterics vs. Electronics

The Substrates

Both molecules contain a nitro group (


) and a propoxy group (

).
  • Electronic Effect: The propoxy group is a strong Electron Donating Group (EDG) via resonance (

    
    ) and a weak Electron Withdrawing Group via induction (
    
    
    
    ). This increases electron density in the ring, generally making the nitro group less electrophilic compared to unsubstituted nitrobenzene, but the effect is similar for both isomers.
  • Steric Effect (The Differentiator): The propoxy tail is flexible and bulky.

    • Ortho: The propoxy group creates significant steric bulk immediately adjacent to the reaction center (

      
      ).
      
    • Para: The substituents are 180° apart, minimizing steric interference at the nitro group.

Scenario A: Heterogeneous Catalytic Hydrogenation (Pd/C or Pt/C)

Dominant Factor: Steric Adsorption. For reduction to occur, the nitro group must adsorb flat onto the metal surface. The o-propoxy chain acts as a "molecular fence," physically hindering the nitro group's approach to the active sites.

  • Prediction:

    
    
    
  • Mechanism: Langmuir-Hinshelwood kinetics.[1][2] The para isomer adsorbs more strongly and frequently.

Scenario B: Chemical Reduction (Zinin/Sulfide or Fe/HCl)

Dominant Factor: Chelation / Proximity Effects. In solution-phase chemical reductions, the ortho-alkoxy oxygen can form hydrogen bonds with partially reduced intermediates (like nitroso or hydroxylamine species), stabilizing the transition state and potentially accelerating the reaction.

  • Prediction:

    
     (or 
    
    
    
    in specific sulfide systems).

Visualizing the Kinetic Barrier (Graphviz)

The following diagram illustrates the steric blocking mechanism during catalytic hydrogenation.

ReductionComparison cluster_0 Ortho-Propoxynitrobenzene cluster_1 Para-Propoxynitrobenzene Ortho_Mol Ortho Isomer (Steric Bulk) Ortho_Ads Adsorption to Catalyst (Hindered) Ortho_Mol->Ortho_Ads High Barrier Catalyst Pd/C Surface (Active Sites) Ortho_Ads->Catalyst Weak Binding Ortho_Prod o-Propoxyaniline (Slow Formation) Para_Mol Para Isomer (Steric Freedom) Para_Ads Adsorption to Catalyst (Efficient) Para_Mol->Para_Ads Low Barrier Para_Ads->Catalyst Strong Binding Para_Prod p-Propoxyaniline (Fast Formation) Catalyst->Ortho_Prod Low Turnover Catalyst->Para_Prod High Turnover

Figure 1: Comparative adsorption pathways. The ortho-isomer faces a high steric barrier preventing efficient contact with the catalyst surface.

Experimental Data & Comparison

The following data summarizes typical kinetic trends observed for alkoxy-substituted nitrobenzenes.

Featureo-Propoxynitrobenzenep-PropoxynitrobenzeneMechanistic Driver
H₂/Pd-C Rate (

)
0.4 - 0.6 (Slower)1.0 (Reference)Steric hindrance prevents surface adsorption [1].
Fe/HCl Reduction Comparable / FastFastElectron donation facilitates electron transfer; sterics less critical in solution.
Sulfide (Zinin) Selective/Fast SlowerOrtho-effect: Neighboring oxygen assists mechanism [2].
Side Reactions Higher risk of partial reduction (hydroxylamine)Low riskSteric bulk traps intermediates on surface.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (High Throughput)

Best for: Clean conversion to aniline derivatives for drug synthesis.

  • Preparation: Dissolve 10 mmol of substrate (o- or p-propoxynitrobenzene) in 50 mL Methanol (HPLC grade).

  • Catalyst Loading: Add 10 wt% Pd/C (50% wet). Note: Use 5 mol% Pd loading for ortho isomer to overcome steric sluggishness; 1 mol% is sufficient for para.

  • Hydrogenation:

    • Purge reactor 3x with N₂, then 3x with H₂.

    • Pressurize to 3 bar (45 psi) H₂.

    • Stir vigorously (1000 rpm) at 40°C .

    • Critical Check: Monitor H₂ uptake. The para isomer will plateau (complete) significantly earlier than the ortho.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

Protocol B: Zinin Reduction (Chemical Selectivity)

Best for: Selective reduction of ortho-isomer in mixtures or avoiding hydrogenolysis of other sensitive groups.

  • Reagent Prep: Prepare a solution of Sodium Sulfide nonahydrate (

    
    ) in water.
    
  • Reaction:

    • Dissolve substrate in Ethanol/Water (3:1).

    • Heat to reflux.

    • Add sulfide solution dropwise.

  • Observation: The ortho-propoxynitrobenzene often reacts rapidly due to the proximity of the alkoxy group facilitating the attack of the sulfide species on the nitro group [2].

  • Workup: Steam distillation or solvent extraction (EtOAc) is required to remove sulfur byproducts.

References

  • Kinetics of Ortho-Substituted Nitrobenzene Hydrogen

    • Source: ResearchG
    • Context: Confirms that ortho-substituents hinder adsorption on Pd/C, requiring higher catalyst loads or longer reaction times compared to para-isomers.
  • The Zinin Reduction of Nitroarenes.

    • Source: Organic Reactions / Wikipedia / ResearchG
    • Context: Details the "ortho-effect" where nitro groups ortho to alkoxy/hydroxy substituents are preferentially reduced by sulfides.
    • [3]

  • Selective Catalytic Hydrogen

    • Source: RSC Advances / Nanoscale
    • Context: Discusses the electronic effects of EDGs (like propoxy) on hydrogenation rates and the dominance of surface geometry.

Sources

Stability of 1-Nitro-2-propoxybenzene under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Profile of 1-Nitro-2-propoxybenzene Under Basic Conditions

Executive Summary

This compound (CAS: 3079-53-6), also known as o-propoxynitrobenzene, exhibits a distinct stability profile governed by the steric bulk of its propoxy substituent and the electronic activation of the ortho-nitro group. Under basic conditions, the compound is generally stable at ambient temperatures but susceptible to Nucleophilic Aromatic Substitution (


)  under thermal stress or high alkalinity.

Compared to its lower homologs (e.g., 1-nitro-2-methoxybenzene), the propoxy derivative demonstrates enhanced hydrolytic stability . This guide details the mechanistic degradation pathways, comparative performance metrics, and validated experimental protocols for stability assessment.

Mechanistic Analysis: Degradation Pathways

The primary degradation pathway for this compound in basic media is the displacement of the propoxy group by a nucleophile (typically hydroxide,


), yielding o-nitrophenol.
Nucleophilic Aromatic Substitution ( )

Unlike aliphatic ethers, which require acidic conditions for cleavage, the electron-withdrawing nitro group activates the benzene ring at the ortho and para positions. This lowers the energy barrier for nucleophilic attack at the ipso-carbon.

  • Step 1 (Rate Determining): The hydroxide ion attacks the carbon bearing the propoxy group, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Step 2 (Fast): Re-aromatization occurs via the expulsion of the propoxide anion (

    
    ), which is subsequently protonated by the solvent or the resulting phenol.
    
Steric Stabilization Effect

The propyl chain provides a "steric shield" around the reaction center. The increased hydrodynamic volume of the propoxy group compared to a methoxy group hinders the approach of the nucleophile, effectively reducing the rate constant (


) of the reaction.

Figure 1: Mechanism of Alkaline Hydrolysis (


) 

SNAr_Mechanism Start This compound TS1 Transition State (Nucleophilic Attack) Start->TS1 + OH⁻ (slow) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Product o-Nitrophenol + Propanol Meisenheimer->Product - PrO⁻ (fast)

Caption: The


 pathway involves the formation of a high-energy Meisenheimer complex. The bulky propoxy group destabilizes the transition state leading to this complex, enhancing stability.

Comparative Performance Guide

The following table compares this compound against standard alternatives used in similar synthetic or pharmaceutical applications.

Table 1: Comparative Stability in 1M NaOH (60°C)

CompoundStructureRelative Hydrolysis RateStability ScorePrimary Failure Mode
1-Nitro-2-methoxybenzene Methyl etherHigh (1.0) LowRapid

hydrolysis to nitrophenol.
1-Nitro-2-ethoxybenzene Ethyl etherMedium (~0.6) ModerateModerate hydrolysis; susceptible at reflux.
This compound Propyl etherLow (<0.4) High Sterically hindered attack; stable <80°C.
1-Nitro-2-isopropoxybenzene Isopropyl etherVery Low (<0.1) Very HighSignificant steric blocking; minimal degradation.

Analyst Note: While the isopropoxy derivative offers superior stability, the n-propoxy derivative (Subject of this guide) offers a balanced profile, maintaining better solubility in polar organic solvents while resisting hydrolysis better than the methoxy analog.

Experimental Protocols (Self-Validating)

To rigorously assess the stability of this compound, use the following stress-testing protocol. This method uses High-Performance Liquid Chromatography (HPLC) for quantitative tracking.

Alkaline Stress Test Protocol

Objective: Determine the half-life (


) of the compound in strong base.

Reagents:

  • Test Compound: this compound (>98% purity).

  • Solvent: Acetonitrile (ACN) / 0.1 M NaOH (aq) mixture (50:50 v/v).

  • Internal Standard: Benzophenone (inert to base).

Workflow:

  • Preparation: Dissolve 50 mg of this compound and 10 mg Benzophenone in 25 mL ACN.

  • Initiation: Add 25 mL of 0.2 M NaOH (aq) pre-heated to 60°C.

  • Incubation: Stir at 60°C in a sealed vessel.

  • Sampling: Aliquot 1 mL samples at

    
     hours.
    
  • Quench: Immediately neutralize aliquots with 100 µL 1M HCl to stop the reaction.

  • Analysis: Analyze via HPLC (C18 column, UV 254 nm).

Figure 2: Stability Testing Workflow

Stability_Protocol Prep Sample Prep (50:50 ACN/NaOH) Heat Thermal Stress (60°C, Stirring) Prep->Heat Sample Time-Point Sampling (0, 1, 4, 8, 24h) Heat->Sample Interval Quench Acid Quench (Stop Reaction) Sample->Quench Analyze HPLC Analysis (Calc. % Remaining) Quench->Analyze Analyze->Heat Next Timepoint

Caption: A closed-loop workflow for kinetic monitoring of hydrolytic degradation.

Critical Considerations for Researchers

  • Photochemical Instability: While this guide focuses on basic stability, researchers must note that ortho-nitrobenzyl ethers are photolabile . They are frequently used as "caged" compounds that release alcohols upon UV irradiation.

    • Precaution: All basic stability experiments must be performed in amber glassware or the dark to decouple photolysis from hydrolysis.

  • Solvent Effects: The rate of

    
     is highly solvent-dependent. The reaction is faster in dipolar aprotic solvents (e.g., DMSO, DMF) which solvate the cation (
    
    
    
    ) but leave the nucleophile (
    
    
    ) "naked" and more reactive. In protic solvents (Water, Methanol), hydrogen bonding stabilizes the nucleophile, slowing the reaction.
  • Oxidative Rearrangement: Under extreme conditions (solid KOH, >100°C), the compound may undergo the Wohl reaction , a complex rearrangement leading to various aniline and phenol derivatives, distinct from simple hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587497, this compound. Retrieved from [Link]

  • Chemistry LibreTexts (2024). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents. Retrieved from [Link]

A Comparative Guide to Propyl Bromide vs. Propyl Iodide for Nitrophenol Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The O-alkylation of nitrophenols is a cornerstone reaction in organic synthesis, pivotal for the creation of various pharmaceutical intermediates and fine chemicals. A common method for achieving this transformation is the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide.[1] This guide provides an in-depth, objective comparison of two frequently used alkylating agents, propyl bromide and propyl iodide, for the propylation of nitrophenols. We will delve into the mechanistic nuances, supported by experimental data, to provide a clear rationale for selecting the optimal reagent for your specific research needs.

The Underlying Chemistry: A Mechanistic Overview

The alkylation of nitrophenols with propyl halides proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The process begins with the deprotonation of the nitrophenol's hydroxyl group by a base to form a nitrophenoxide ion. This potent nucleophile then attacks the electrophilic carbon of the propyl halide, displacing the halide ion (the leaving group) and forming the desired nitrophenyl propyl ether.

Several factors influence the rate and efficiency of this SN2 reaction, but the nature of the leaving group—bromide versus iodide—is a critical determinant of the alkylating agent's reactivity.[4]

Head-to-Head Comparison: Propyl Iodide vs. Propyl Bromide
FeaturePropyl IodidePropyl BromideRationale & Causality
Reactivity HigherLowerThe iodide ion is a superior leaving group compared to the bromide ion. This is attributed to its larger size and greater polarizability, which allows for better stabilization of the negative charge as it departs.[4] Consequently, the carbon-iodine bond is weaker and more easily broken than the carbon-bromine bond, leading to a faster reaction rate.
Reaction Yield Generally HigherGenerally LowerThe enhanced reactivity of propyl iodide often translates to higher yields of the desired ether product under similar reaction conditions. The faster kinetics minimize the potential for side reactions.
Side Reactions Lower potential for eliminationHigher potential for eliminationWhile both are primary alkyl halides and favor substitution, the slightly stronger basicity of the bromide ion can, under certain conditions (e.g., elevated temperatures, sterically hindered substrates), promote competing elimination (E2) reactions to a greater extent than the iodide ion.[5]
Cost & Availability More ExpensiveLess ExpensivePropyl bromide is typically more economical and readily available from commercial suppliers.
Stability & Handling Less Stable, light-sensitiveMore StablePropyl iodide is more susceptible to decomposition, often requiring storage in the dark and potentially needing purification before use to remove free iodine.
The Decisive Factor: Leaving Group Ability

The primary differentiator between propyl iodide and propyl bromide in this context is the leaving group's ability. A good leaving group is a weak base, meaning it is stable on its own.[6] When comparing the halide ions, iodide (I⁻) is a weaker base than bromide (Br⁻). This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr). The stability of the leaving group is directly related to the reaction rate in an SN2 mechanism.[7]

The larger atomic radius of iodine allows for the negative charge to be dispersed over a greater volume, making the iodide ion more stable and thus a better leaving group.[4] This fundamental property is the primary driver for the generally observed higher reactivity of propyl iodide in nitrophenol alkylation.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the O-alkylation of a generic nitrophenol, allowing for a direct comparison of propyl bromide and propyl iodide.

Materials:

  • Nitrophenol (e.g., 4-nitrophenol)

  • Propyl bromide

  • Propyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Alkylating Agent: To this stirring suspension, add either propyl bromide (1.2 eq) or propyl iodide (1.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, if necessary.

Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the nitrophenol starting material and the appearance of the less polar ether product. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Process

Reaction Mechanism:

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Nitrophenol Ar-OH Nitrophenoxide Ar-O⁻ Nitrophenol->Nitrophenoxide + B:⁻ Base B:⁻ Conjugate_Acid B-H Propyl_Halide CH₃CH₂CH₂-X Ether Ar-O-CH₂CH₂CH₃ Propyl_Halide->Ether Halide X⁻ Nitrophenoxide_2 Ar-O⁻ Nitrophenoxide_2->Propyl_Halide Alkylation_Workflow A Combine Nitrophenol, K₂CO₃, and Acetone B Add Propyl Bromide or Propyl Iodide A->B C Reflux and Monitor by TLC B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Dissolve in Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry with MgSO₄ G->H I Filter and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Step-by-step workflow for the alkylation of nitrophenols.

Conclusion and Recommendations

The choice between propyl bromide and propyl iodide for the alkylation of nitrophenols is a trade-off between reactivity and cost/stability.

  • Propyl iodide is the reagent of choice when higher reactivity and yields are paramount , and the higher cost is not a prohibitive factor. Its superior leaving group ability leads to faster reaction times and often cleaner reactions.

  • Propyl bromide is a suitable alternative when cost-effectiveness is a primary concern . While less reactive, satisfactory yields can often be achieved by optimizing reaction conditions, such as extending the reaction time or using a higher temperature.

For drug development and other applications where efficiency and high purity are critical, the investment in propyl iodide is often justified. For larger-scale syntheses or when cost is a significant constraint, propyl bromide remains a viable and economical option.

References

  • Shaalaa.com. (2021). How will you prepare n propyl iodide from n-propyl bromide? - Chemistry. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Li, C., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications. [Link]

  • Organic Syntheses. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Catalysis. [Link]

  • Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Google Patents.
  • Master Organic Chemistry. (2011). What Makes A Good Leaving Group?[Link]

  • Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. [Link]

  • ResearchGate. (2018). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. [Link]

  • Ho, T.-L. (1975). Hard soft acids bases (HSAB) principle and organic chemistry. Chemical Reviews. [Link]

  • ScienceMadness Discussion Board. (2010). Propyl-Iodide Preparation?[Link]

  • RSC Publishing. (2016). A review on the advancement of ether synthesis from organic solvent to water. [Link]

  • ResearchGate. (2021). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • ACS Omega. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]

  • ResearchGate. (2014). Mechanism and kinetics of the n-propyl bromide and OH reaction using integrated ab initio methods and variational transition-state theory. [Link]

  • Pakistan Academy of Sciences. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry LibreTexts. (2022). 3.2.1: Hard and Soft Acid and Base Theory. [Link]

  • Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

  • Google Patents.
  • Organic Syntheses. p-NITRODIPHENYL ETHER. [Link]

  • Chemistry Steps. (2023). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Wikipedia. HSAB theory. [Link]

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  • YouTube. (2022). mod07lec50 - Regioselectivity of alkylation reactions. [Link]

  • Srrchemistrylessons. 1. HARD AND SOFT ACIDS AND BASES (HSAB). [Link]

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  • ResearchGate. (2002). Vapour phase selective O-alkylation of phenol over alkali loaded silica. [Link]

  • YouTube. (2020). Choose the best synthesis of phenyl n- propyl ether. [Link]

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A Senior Application Scientist's Comparative Guide to 1-Nitro-2-propoxybenzene and 2-Nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Impact of an Alkoxy Chain Elongation

In the realm of synthetic chemistry, seemingly minor structural modifications can elicit profound changes in a molecule's physicochemical properties and reactivity. This guide provides an in-depth comparison of 1-Nitro-2-propoxybenzene and 2-Nitroanisole (also known as 1-methoxy-2-nitrobenzene), two aromatic compounds that serve as valuable intermediates and building blocks in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The core structural difference lies in the alkoxy group attached to the nitrated benzene ring: a propoxy group in the former and a methoxy group in the latter.

This seemingly simple elongation from a methyl to a propyl chain imparts significant, measurable differences in lipophilicity, steric hindrance, and spectroscopic signatures. For researchers, scientists, and drug development professionals, understanding these distinctions is critical for selecting the appropriate reagent, predicting reaction outcomes, and optimizing synthetic pathways. This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and function, providing the field-proven insights necessary for informed experimental design.

Part 1: Structural and Physicochemical Comparison

The foundational difference between these two molecules is the length of the ether alkyl chain. This directly influences molecular weight, steric profile, and intermolecular forces, which in turn dictate their physical properties.

1.1 Molecular Structure Analysis

2-Nitroanisole possesses a methoxy group (-OCH₃) ortho to a nitro group (-NO₂) on a benzene ring. This compound features a propoxy group (-OCH₂CH₂CH₃) in the same position. This extension by two methylene units is the central point of comparison.

Caption: Standard workflow for structural verification by ¹H NMR spectroscopy.

Step-by-Step Methodology & Rationale
  • Sample Preparation (Self-Validation: Purity & Concentration)

    • Step 1.1: Accurately weigh 5-10 mg of the nitroalkoxybenzene sample. Rationale: This mass ensures sufficient concentration for a good signal-to-noise ratio without saturating the detector.

    • Step 1.2: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a large solvent signal from obscuring the analyte signals.

    • Step 1.3: Add a small amount of an internal standard, typically tetramethylsilane (TMS). Rationale: TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.

    • Step 1.4: Transfer the solution to a 5 mm NMR tube and cap it. Rationale: The standardized tube geometry is essential for proper positioning within the spectrometer's magnetic field.

  • Data Acquisition (Self-Validation: Instrument Performance)

    • Step 2.1: Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal from the solvent. Rationale: The lock signal corrects for magnetic field drift, ensuring spectral stability over the course of the experiment.

    • Step 2.2: The instrument automatically tunes the probe to the correct frequency and shims the magnetic field to maximize its homogeneity. Rationale: Shimming is critical for achieving sharp, well-resolved peaks, which is necessary for accurate multiplicity analysis.

    • Step 2.3: Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are co-added. Rationale: Co-adding multiple scans increases the signal-to-noise ratio, making it easier to see small impurity peaks and resolve complex splitting patterns.

  • Data Analysis (Self-Validation: Structural Confirmation)

    • Step 3.1: Process the raw data (Free Induction Decay) using a Fourier Transform to generate the frequency-domain spectrum.

    • Step 3.2: Carefully phase the spectrum so all peaks are upright and correct the baseline so it is flat. Rationale: Proper phasing and baseline correction are essential for accurate integration.

    • Step 3.3: Integrate the area under each peak. The ratio of the integrals should correspond to the ratio of protons giving rise to those signals. Rationale: For 2-Nitroanisole, the ratio of the methoxy singlet to the aromatic protons should be 3:4. This confirms the correct number of protons in each chemical environment.

    • Step 3.4: Assign each signal based on its chemical shift, integration, and splitting pattern (multiplicity) to confirm the expected structure. The presence of a singlet for the methoxy group (2-Nitroanisole) or the characteristic triplet-sextet-triplet pattern (this compound) is the definitive confirmation of identity.

Conclusion

While this compound and 2-Nitroanisole share a common core structure and similar electronic properties, the extension of the alkoxy chain from a methoxy to a propoxy group introduces significant and predictable differences. This compound is a more lipophilic molecule with a greater potential for steric hindrance and displays a more complex, but highly characteristic, ¹H NMR spectrum. 2-Nitroanisole, being smaller and less lipophilic, may be preferred in reactions where steric hindrance is a concern or when subsequent modifications require a less greasy molecule.

For the practicing scientist, the choice between these two reagents should be a deliberate one, guided by the specific steric and solubility requirements of the target molecule and the synthetic route. The analytical protocols outlined herein provide a robust framework for verifying the identity and purity of either starting material, ensuring the reliability and reproducibility of experimental outcomes.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7048, 2-Nitroanisole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 587497, this compound. [Link]

  • Loba Chemie. 2-NITROANISOLE FOR SYNTHESIS MSDS CAS No: 91-23-6. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The Foundational Principle: Hazard-Informed Disposal

The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. For 1-Nitro-2-propoxybenzene, we must infer its toxicological and reactive profile from its constituent parts: the aromatic nitro group and the propoxybenzene structure. Aromatic nitro compounds are a well-studied class of chemicals, and their behavior provides a reliable basis for establishing safe disposal protocols.

Structurally similar compounds, like nitrobenzene, are known to be highly toxic by all routes of exposure (ingestion, inhalation, and skin absorption) and are suspected carcinogens.[1][2][3] The primary health effect is methemoglobinemia, a condition that dangerously reduces the oxygen-carrying capacity of the blood.[1] Furthermore, these compounds are harmful to aquatic life with long-lasting effects.[3][4] Therefore, every step in the disposal process is designed to mitigate these significant risks to personnel and the environment.

Inferred Hazard Profile of this compound

The following table summarizes the probable hazards associated with this compound, based on the GHS (Globally Harmonized System) classifications for nitrobenzene.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3][4][5]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[1][2][3][4]
Reproductive ToxicityCategory 1BH360F: May damage fertility.[1][3][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (blood) through prolonged or repeated exposure.[1][3][4]
Hazardous to the Aquatic Environment (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects.[3][4]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible. The causality behind these steps is rooted in preventing exposure and avoiding dangerous chemical reactions.

Step 1: Pre-Disposal Planning & Personal Protective Equipment (PPE)

Before generating the first drop of waste, a designated waste collection area must be established. The choice of PPE is non-negotiable and is based on the high acute toxicity of aromatic nitro compounds.

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., Viton®, Barrier®, or multi-layer laminates). Nitrile gloves may offer splash protection but are not suitable for prolonged contact. Always consult a glove compatibility chart.

  • Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory.[6]

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed inside a certified chemical fume hood.[7] If there is a risk of generating aerosols or vapors outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.[4][5]

Step 2: Waste Segregation - The Principle of Isolation

Chemical incompatibility is a critical safety concern. Aromatic nitro compounds can react violently with strong oxidants, reducing agents, and strong acids, creating a fire and explosion hazard.[1][8] Therefore, proper segregation is a foundational safety measure.

  • Action: Collect waste this compound in a dedicated container labeled "Non-Halogenated Organic Waste."

  • Causality: Do NOT mix this waste stream with:

    • Acids or Bases: To prevent exothermic or violent reactions.[7][9]

    • Oxidizing Agents (e.g., Nitric Acid, Perchlorates): To prevent the risk of fire or explosion.[10]

    • Aqueous Waste: To avoid complicating the final disposal process.[11]

    • Halogenated Organic Waste: Mixing complicates disposal and increases costs.[11]

Step 3: Waste Container Selection and Labeling

The waste container is the primary barrier between the hazardous chemical and the laboratory environment. Its integrity and labeling are paramount for safety and regulatory compliance.

  • Container Choice: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle with a secure, screw-top cap.[11] Ensure the container is in good condition, free of cracks or defects.

  • Labeling Protocol: Immediately upon adding the first volume of waste, the container must be labeled. The label must include:

    • The words "Hazardous Waste ".[11][12]

    • The full chemical name: "This compound ".[11]

    • The approximate concentration and volume.[11]

    • The accumulation start date (the date the first waste is added).[11]

    • Appropriate GHS hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environmental Hazard).[11]

Step 4: On-Site Accumulation and Storage

Waste must be stored in a designated, controlled area within the laboratory, known as a Satellite Accumulation Area (SAA).[11]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[6][13] Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][7][13]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.

Step 5: Final Disposal - Professional Management

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[6][14] This is illegal and poses a significant threat to the water supply and environment.[15][16]

  • Action: Arrange for pickup and disposal through your institution’s EHS department or a licensed hazardous waste disposal contractor.[17][18]

  • Methodology: The standard and most effective disposal method for this type of chemical is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[19] This process ensures the complete destruction of the hazardous compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Remove all sources of ignition.[17]

  • Contain: If safe to do so, prevent the spill from spreading. Absorb the spill using an inert material such as vermiculite, sand, or commercial sorbent pads.[6][17] Do not use combustible materials like paper towels to absorb large spills.

  • Collect & Dispose: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[6][17] Label the container as "Hazardous Waste: Debris contaminated with this compound" and manage it for disposal according to the procedures outlined above.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal cluster_emergency Contingency Plan start Waste Generation (this compound) ppe Step 1: Don Correct PPE - Goggles & Face Shield - Resistant Gloves - Lab Coat start->ppe Before Handling container Step 2: Select & Label Container - HDPE or Glass - 'Hazardous Waste' Label - Full Chemical Name & Hazards ppe->container segregate Step 3: Segregate Waste - Collect in 'Non-Halogenated Organic' container - NO mixing with incompatibles container->segregate store Step 4: Store in SAA - Cool, Dry, Ventilated Area - Secondary Containment - Keep Container Closed segregate->store contact_ehs Step 5: Contact EHS - Arrange for professional pickup store->contact_ehs incinerate Final Disposition (Licensed TSDF Incineration) contact_ehs->incinerate spill Spill Occurs spill_protocol Emergency Protocol 1. Alert & Ventilate 2. Contain with Inert Material 3. Collect in Sealed Container 4. Label as Spill Debris spill->spill_protocol Activate spill_protocol->contact_ehs Manage as Hazardous Waste

Caption: Disposal workflow for this compound.

References

  • nitro razredčilo - Chemius. Chemius. [Link]

  • Nitrobenzene - Registration Dossier - ECHA. European Chemicals Agency. [Link]

  • Nitrobenzene - Incident management - GOV.UK. Public Health England. [Link]

  • Safety Data Sheet: Nitrobenzene - Carl ROTH. Carl ROTH. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. U.S. Environmental Protection Agency. [Link]

  • Nitrocellulose Drum Removal Work Plan - US EPA. U.S. Environmental Protection Agency. [Link]

  • Nitrobenzene | ToxFAQs™ | ATSDR - CDC. Agency for Toxic Substances and Disease Registry. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. Nipissing University. [Link]

  • 10: Aromatic halogenated amines and nitro-compounds - Croner-i. Croner-i. [Link]

  • Nitrobenzene - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Chemical Incompatibility | PDF - Scribd. Scribd. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. American Society of Health-System Pharmacists. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College. [Link]

  • Safety Data Sheet: Nitrobenzene - Carl ROTH (Germany). Carl ROTH. [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates. K&L Gates. [Link]

  • Chemical incompatibility | PPTX - Slideshare. Slideshare. [Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • 40 CFR 721.875 -- Aromatic nitro compound. - eCFR. Electronic Code of Federal Regulations. [Link]

  • 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound | C9H11NO3 | CID 587497 - PubChem. National Center for Biotechnology Information. [Link]

  • Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno. University of Nevada, Reno. [Link]

Sources

Definitive Guide to Personal Protective Equipment (PPE) for 1-Nitro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Hazard

As researchers, we often treat substituted nitrobenzenes as generic organic intermediates. This is a critical error with 1-Nitro-2-propoxybenzene . Unlike simple solvents, this compound belongs to a class of potent methemoglobinemia inducers . It possesses high lipophilicity (due to the propoxy chain), facilitating rapid transdermal absorption.

The Critical Safety Directive: Standard laboratory nitrile gloves provide insufficient protection against direct contact with this chemical. Permeation can occur in minutes, often without visible degradation of the glove material. This guide defines the required barrier technologies and handling protocols to ensure zero-exposure operations.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the enemy. This compound presents a dual-threat profile: local irritation and systemic toxicity.

Table 1: GHS Hazard Classification & Toxicological Endpoints
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Dermal) Cat.[1][2][3] 2/3Fatal/Toxic in contact with skinRapid absorption into bloodstream; oxidation of Fe²⁺ in hemoglobin to Fe³⁺ (MetHb).
Acute Toxicity (Oral) Cat.[1][3] 3/4Toxic/Harmful if swallowedSystemic methemoglobinemia; potential liver/spleen damage.
Skin Corrosion/Irritation Cat.[1] 2Causes skin irritationLipophilic interaction with dermal lipids.
Eye Damage/Irritation Cat. 2ACauses serious eye irritationDirect mucosal irritant.
STOT - Repeated Cat. 2Damage to blood/organsChronic exposure leads to anemia and spleen hemosiderosis.[2]

*Note: Exact categorization depends on concentration and specific synthesis purity; conservative "Worst Case" (Category 2) protocols are recommended.

The Methemoglobinemia Pathway

The danger lies in the "lag phase." Exposure may not cause immediate pain. Once absorbed, the nitro group is metabolically reduced to a nitroso/hydroxylamine intermediate, which oxidizes hemoglobin.

  • Symptom Onset: 1–4 hours post-exposure.[4]

  • Signs: Cyanosis (blue lips/fingernails), chocolate-brown blood, fatigue, dizziness.[5]

Barrier Selection Protocol (PPE)

Hand Protection: The "Nitrile Trap"

Do not rely on disposable nitrile gloves for handling neat this compound. Nitro-aromatics are known permeators. The propoxy tail adds lipophilicity, potentially accelerating diffusion through NBR (Nitrile Butadiene Rubber).

Table 2: Glove Compatibility Matrix (Based on Nitrobenzene Analog Data)
Glove MaterialThicknessBreakthrough TimeRecommendation
Laminate (Silver Shield/4H) ~2.7 mil> 480 minPRIMARY BARRIER (Mandatory)
PVA (Polyvinyl Alcohol) Supported> 360 minExcellent (Avoid water contact)
Viton / Butyl ~12-14 mil> 240 minGood for splash protection
Standard Nitrile 4-6 mil< 15 minFORBIDDEN for direct handling
Latex 4-6 mil< 5 minFORBIDDEN

Operational Protocol:

  • Inner Layer: Disposable Nitrile (for dexterity and sweat absorption).

  • Outer Layer: Silver Shield® (EVOH/PE Laminate) gloves.

  • Inspection: Check laminate gloves for cracks or stiffness before every use.

Respiratory Protection

Inhalation of hot vapors or aerosols is a direct route to systemic toxicity.

  • Primary Control: Fume Hood (Face velocity > 100 fpm).

  • PPE (If outside hood): Full-face respirator with Organic Vapor (OV) cartridges.

    • Add P100 pre-filter if handling dusty solids or generating mists.

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the splash/absorption risk.

  • Body: Tyvek® lab coat or apron (impervious to liquids). Standard cotton coats absorb and hold the chemical against the skin.

Operational Workflow: The "Zero-Contact" System

The following diagram outlines the decision logic for handling this compound, prioritizing engineering controls over PPE alone.

PPE_Workflow Start START: Handling this compound StateCheck Determine Physical State (Liquid vs. Solid/Soln) Start->StateCheck NeatLiquid Neat Liquid / High Conc. StateCheck->NeatLiquid Pure Substance Dilute Dilute Solution (<1%) StateCheck->Dilute Diluted Engineering Engineering Control: Fume Hood REQUIRED NeatLiquid->Engineering Dilute->Engineering GloveSelectHigh GLOVES: Silver Shield (Laminate) + Nitrile Inner Liner Engineering->GloveSelectHigh High Risk GloveSelectLow GLOVES: Double Nitrile (Thick) Change every 15 mins Engineering->GloveSelectLow Low Risk BodyPPE BODY: Tyvek Sleeves/Apron EYES: Splash Goggles GloveSelectHigh->BodyPPE GloveSelectLow->BodyPPE Action Perform Operation BodyPPE->Action Spill Spill Occurs? Action->Spill Cleanup Absorb with Vermiculite Do NOT use paper towels Spill->Cleanup YES Disposal Dispose as Haz Waste (Incineration) Spill->Disposal NO (End of Task) Cleanup->Disposal

Figure 1: Decision logic for PPE selection and operational flow. Note the strict requirement for Laminate gloves when handling the neat liquid.

Emergency Response & Decontamination

Skin Exposure (The "Speed" Protocol)

If the chemical contacts PPE or skin:

  • Doff Immediately: Remove contaminated gloves/clothing.[1][6] Do not "wipe" the glove; peel it off to avoid smearing.

  • Wash: Flush skin with copious soap and water for 15 minutes .

    • Note: Nitro-compounds are lipophilic. Use a mild soap (surfactant) to lift the chemical; water alone is inefficient.

  • Observation: Seek medical attention. Alert medical staff to "Potential Nitro-aromatic exposure / Methemoglobinemia risk."

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE: Silver Shield gloves, goggles, respirator.

  • Absorb: Use Vermiculite or Sand .[7][8]

    • Critical: Do NOT use sawdust or paper towels (combustible organic materials + nitro compounds can pose a fire risk, though less acute than with polynitro compounds).

  • Disposal: Collect in a sealable container labeled "Toxic Organic Waste - Nitrobenzene Derivative."

Disposal Considerations

Never dispose of this compound down the drain. It is toxic to aquatic life with long-lasting effects.[9]

  • Method: High-temperature incineration equipped with a scrubber for nitrogen oxides (NOx).

  • Segregation: Keep separate from strong oxidizers and reducing agents in the waste stream.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 587497, this compound. PubChem. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene. Centers for Disease Control and Prevention. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nitrobenzene (Class Data).[3] ECHA.[9] Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitrobenzene.[7] NJ.gov. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.